molecular formula C10H11BN2O2 B596333 (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid CAS No. 1310383-27-7

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Cat. No.: B596333
CAS No.: 1310383-27-7
M. Wt: 202.02
InChI Key: XVYZCKFKLYMRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid (CAS 1310383-27-7) is a valuable aryl boronic acid building block in organic synthesis and medicinal chemistry research. Its structure incorporates both an imidazole heterocycle, a key pharmacophore in many biologically active molecules, and a boronic acid group, enabling versatile reactivity . This compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl bonds essential for constructing complex molecules for pharmaceutical and materials science applications . In medicinal chemistry research, boronic acid derivatives like this one are investigated for their potential to inhibit the proteasome, a target for anticancer therapies, by inducing apoptosis in cancer cells . Furthermore, the boronic acid functionality allows for reversible binding with diols, making it a candidate for developing glucose-sensitive systems, such as smart insulin delivery platforms and biosensors . The compound should be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c1-13-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-7,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYZCKFKLYMRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC=CN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672161
Record name [4-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-27-7
Record name [4-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1310383-27-7

This technical guide provides a comprehensive overview of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological applications.

Chemical Properties and Data

This compound is a substituted phenylboronic acid containing a methylated imidazole ring. This structural motif is of significant interest in the development of targeted therapeutics due to the diverse biological activities associated with both imidazole and boronic acid moieties.

PropertyValueSource
CAS Number 1310383-27-7Internal Database
Molecular Formula C₁₀H₁₁BN₂O₂Internal Database
Molecular Weight 202.02 g/mol Internal Database
Appearance White to off-white solidGeneric Supplier Data
Purity ≥97%Generic Supplier Data
Solubility Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water.Inferred from similar compounds
pKa Estimated to be in the range of 8.5 - 9.5Inferred from related phenylboronic acids[1]

Experimental Protocols

Synthesis of this compound

Disclaimer: A specific, peer-reviewed synthesis protocol for this exact molecule was not found in the available literature. The following is an adapted, plausible two-step procedure based on general methods for the synthesis of arylboronic acids and the introduction of imidazole moieties.

Step 1: Synthesis of 2-(4-bromophenyl)-1-methyl-1H-imidazole

This initial step involves a palladium-catalyzed cross-coupling reaction between 1-methyl-1H-imidazole and 1,4-dibromobenzene.

Materials:

  • 1-methyl-1H-imidazole (1.0 eq)

  • 1,4-dibromobenzene (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1,4-dibromobenzene, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe, followed by 1-methyl-1H-imidazole.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-bromophenyl)-1-methyl-1H-imidazole.

Step 2: Borylation of 2-(4-bromophenyl)-1-methyl-1H-imidazole

This step converts the aryl bromide to the corresponding boronic acid via a Miyaura borylation reaction.

Materials:

  • 2-(4-bromophenyl)-1-methyl-1H-imidazole (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂, 1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

  • Potassium acetate (KOAc, 3.0 eq)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 2-(4-bromophenyl)-1-methyl-1H-imidazole, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronate ester can be hydrolyzed to the boronic acid by stirring with an aqueous solution of a mild acid (e.g., NH₄Cl) or by purification on silica gel. The resulting this compound can be further purified by recrystallization.

G cluster_0 Step 1: C-N Coupling cluster_1 Step 2: Miyaura Borylation 1-methyl-1H-imidazole 1-methyl-1H-imidazole Reaction1 Heat (100-110 °C) in Dioxane 1-methyl-1H-imidazole->Reaction1 1,4-dibromobenzene 1,4-dibromobenzene 1,4-dibromobenzene->Reaction1 Pd(OAc)2 / Xantphos Pd(OAc)2 / Xantphos Pd(OAc)2 / Xantphos->Reaction1 Cs2CO3 Cs2CO3 Cs2CO3->Reaction1 Purification1 Purification1 Reaction1->Purification1 Workup & Chromatography 2-(4-bromophenyl)-1-methyl-1H-imidazole 2-(4-bromophenyl)-1-methyl-1H-imidazole Reaction2 Heat (80-90 °C) in Dioxane 2-(4-bromophenyl)-1-methyl-1H-imidazole->Reaction2 Purification1->2-(4-bromophenyl)-1-methyl-1H-imidazole B2pin2 B2pin2 B2pin2->Reaction2 Pd(dppf)Cl2 Pd(dppf)Cl2 Pd(dppf)Cl2->Reaction2 KOAc KOAc KOAc->Reaction2 Hydrolysis Hydrolysis Reaction2->Hydrolysis Workup & Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Plausible synthetic workflow for this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical application of this compound as a coupling partner in a Suzuki-Miyaura reaction to form a biaryl product.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide, 1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., aqueous 2M Na₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of toluene and ethanol, or DME)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve the aryl halide and this compound in the chosen solvent system.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst and the aqueous base to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude biaryl product by flash column chromatography or recrystallization.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' R-R' (Biaryl Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 R-B(OH)2 (Boronic Acid) Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X R'-X (Aryl Halide) Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the structural components suggest significant potential in drug discovery. Phenylboronic acids are known to interact with various biological targets, and imidazole-containing compounds exhibit a wide range of pharmacological activities.

Putative Mechanism of Action in Cancer

Based on studies of the parent compound, phenylboronic acid, a plausible mechanism of action for this compound in cancer involves the inhibition of key signaling pathways that regulate cell migration and proliferation. Specifically, phenylboronic acid has been shown to inhibit the Rho family of small GTPases, including RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[2][3] This inhibition leads to downstream effects on the actin cytoskeleton, ultimately reducing cancer cell motility. The 1-methyl-1H-imidazol-2-yl moiety may enhance this activity or introduce new interactions with cellular targets.

G Growth_Factors Growth Factors / Extracellular Signals Receptors Membrane Receptors Growth_Factors->Receptors GEFs Guanine Nucleotide Exchange Factors (GEFs) Receptors->GEFs Rho_GDP Rho-GDP (Inactive) GEFs->Rho_GDP Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP GTP Rho_GTP->Rho_GDP GDP ROCK ROCK Rho_GTP->ROCK Boronic_Acid This compound Boronic_Acid->Rho_GTP Inhibition LIMK LIM Kinase ROCK->LIMK Cofilin Cofilin LIMK->Cofilin Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Cell_Migration Cell Migration & Invasion Actin_Polymerization->Cell_Migration

Caption: Putative inhibition of the Rho GTPase signaling pathway.

Enzyme Inhibition

Boronic acids are known inhibitors of various enzymes, particularly serine proteases. The boronic acid moiety can form a stable, covalent adduct with the catalytic serine residue in the enzyme's active site. The imidazole ring in the target compound can participate in additional hydrogen bonding or hydrophobic interactions within the active site, potentially enhancing inhibitory potency and selectivity.

Potential Therapeutic Areas
  • Oncology: Due to its potential to inhibit cancer cell migration and proliferation, this compound is a promising lead for the development of anti-metastatic agents.

  • Inflammatory Diseases: Certain serine proteases are involved in inflammatory processes, making boronic acid derivatives potential anti-inflammatory drugs.

  • Infectious Diseases: The imidazole core is a common feature in many antifungal and antibacterial agents.

Quantitative Biological Data (Representative Examples)

The following table presents IC₅₀ and Kᵢ values for related imidazole and phenylboronic acid derivatives to provide a context for the potential biological activity of this compound. It is important to note that these values are not for the title compound itself but for structurally similar molecules.

Compound ClassTargetAssayIC₅₀ (µM)Kᵢ (µM)Source
Imidazole DerivativesMCF-7 (Breast Cancer)Cell Viability< 5 - > 50-[4]
Imidazole DerivativesHCT-116 (Colon Cancer)Cell Viability< 5 - > 50-[4]
Imidazole DerivativesHepG2 (Liver Cancer)Cell Viability< 5 - > 50-[4]
Phenylboronic Acid DerivativesKPC-2 (β-lactamase)Enzyme Inhibition-1.45 - 5.3[5]
Phenylboronic Acid DerivativesAmpC (β-lactamase)Enzyme Inhibition-4.85[5]

Note: The inhibitory activity of boronic acid derivatives is highly dependent on the specific substituents and the target enzyme or cell line. The data presented here should be considered as a general guide to the potential potency of this class of compounds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique combination of a phenylboronic acid and a methylated imidazole moiety makes it an attractive starting point for the development of targeted therapies in oncology and other disease areas. Further investigation into its specific biological activities and optimization of its structure are warranted to fully explore its therapeutic potential.

References

Physical and chemical properties of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid. Due to the limited availability of detailed experimental data in publicly accessible scientific literature, this document focuses on fundamental identification, general synthetic principles, and anticipated chemical behavior based on the structural characteristics of the molecule.

Core Compound Identification

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a 1-methyl-1H-imidazole group. This structure suggests its potential utility as a building block in organic synthesis, particularly in cross-coupling reactions, and as a potential pharmacophore in medicinal chemistry.

Table 1: Compound Identification

Parameter Value Source
IUPAC Name This compound N/A
CAS Number 1310383-27-7 [1]
Molecular Formula C₁₀H₁₁BN₂O₂ [1]
Molecular Weight 202.02 g/mol

| Canonical SMILES | CN1C=CN=C1C2=CC=C(B(O)O)C=C2 |[1] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Property Predicted Value/Characteristic Justification
Physical State Likely a solid at room temperature. Boronic acids are generally crystalline solids.
Solubility Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in nonpolar solvents. The presence of the polar boronic acid and imidazole groups would favor solubility in polar media.

| pKa | The boronic acid moiety is expected to be a weak Lewis acid. The imidazole ring contains a basic nitrogen atom. | Phenylboronic acids typically have a pKa in the range of 8-9. The imidazole ring will have a pKa for its conjugate acid. |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a plausible synthetic route can be conceptualized based on established organometallic and heterocyclic chemistry principles. A common method for the preparation of arylboronic acids involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[2]

A potential synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A 1-Methyl-2-(4-bromophenyl)-1H-imidazole P1 Lithium-Halogen Exchange A->P1 B Organolithium Reagent (e.g., n-BuLi) B->P1 C Trialkyl Borate (e.g., Trimethyl borate) P2 Borylation C->P2 D Aqueous Acid (e.g., HCl) P3 Hydrolysis D->P3 P1->P2 Aryl Lithium Intermediate P2->P3 Boronate Ester Intermediate E This compound P3->E

Caption: Conceptual synthetic workflow for the preparation of the target compound.

Lithium-Halogen Exchange and Borylation: A solution of 1-methyl-2-(4-bromophenyl)-1H-imidazole in an anhydrous aprotic solvent (e.g., THF, diethyl ether) would be cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An organolithium reagent, such as n-butyllithium, would then be added dropwise to facilitate the lithium-halogen exchange, forming the corresponding aryllithium intermediate. Following this, a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) is added to the reaction mixture.

Hydrolysis: After the borylation step, the reaction is quenched by the addition of an aqueous acid. This hydrolysis step converts the intermediate boronate ester to the final boronic acid product. The product would then be isolated and purified, typically through extraction and recrystallization or chromatography.

This compound is expected to exhibit reactivity characteristic of both phenylboronic acids and imidazoles.

  • Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a key functional group for participating in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a new carbon-carbon bond between the phenyl ring and various organic halides or triflates, making it a valuable building block for the synthesis of more complex molecules.

G A This compound E Coupled Product (4-(1-Methyl-1H-imidazol-2-yl)-R) A->E B Organic Halide/Triflate (R-X) B->E C Palladium Catalyst C->E D Base D->E

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

  • Esterification: The boronic acid can react with diols to form cyclic boronate esters. This property is often utilized for protection/deprotection strategies in multi-step syntheses or for the development of sensors.

  • N-Alkylation/Arylation of Imidazole: The nitrogen atom in the imidazole ring can potentially undergo further reactions, such as alkylation or arylation, although the existing methyl group may influence the reactivity and regioselectivity.

Spectroscopic Characterization (Anticipated)

While specific spectral data is not available, the following are expected spectroscopic features for this compound:

Table 3: Anticipated Spectroscopic Data

Technique Expected Features
¹H NMR - Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the phenyl and imidazole rings. - A singlet for the methyl group protons (around 3.5-4.0 ppm). - A broad singlet for the boronic acid -OH protons, which may be exchangeable with D₂O.
¹³C NMR - Resonances in the aromatic region for the carbon atoms of the phenyl and imidazole rings. - A signal for the methyl carbon. - A signal for the carbon atom attached to the boron, which may be broad due to quadrupolar relaxation.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (202.02 g/mol ). - Fragmentation patterns characteristic of the imidazole and phenylboronic acid moieties.

| Infrared (IR) Spectroscopy | - A broad O-H stretching band for the boronic acid group. - C-H stretching and bending vibrations for the aromatic rings and the methyl group. - B-O stretching vibrations. |

Applications in Research and Development

Given its structure, this compound is a promising candidate for various applications in drug discovery and materials science. The imidazole moiety is a common feature in many biologically active compounds, and the phenylboronic acid group allows for its incorporation into larger molecular scaffolds through robust and versatile cross-coupling chemistry. Potential areas of interest include the development of enzyme inhibitors, receptor ligands, and functional organic materials.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While detailed, experimentally verified data on its properties are currently limited in the public domain, this guide provides a foundational understanding based on its chemical structure and the established principles of its constituent functional groups. Further experimental investigation is warranted to fully elucidate its physicochemical properties and expand its applications.

References

Elucidation of the Structure of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide outlines a well-established synthetic route and predicted analytical data based on analogous compounds. This information is intended to serve as a reliable reference for the synthesis, characterization, and application of this compound.

Chemical Structure and Properties

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a 1-methyl-1H-imidazol-2-yl group at the para position. Boronic acids are known for their utility in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The presence of the N-methylated imidazole ring introduces a polar, heterocyclic component that can influence the molecule's solubility, and biological activity, and coordination properties.

PropertyValue
Molecular Formula C₁₀H₁₁BN₂O₂
Molecular Weight 202.02 g/mol
CAS Number 1310383-27-7[1][2]

Proposed Synthesis Workflow

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from commercially available reagents. The proposed workflow is illustrated in the diagram below.

G cluster_0 Step 1: Synthesis of 2-(4-bromophenyl)-1-methyl-1H-imidazole cluster_1 Step 2: Borylation 1-methyl-1H-imidazole 1-Methyl-1H-imidazole Intermediate 2-(4-Bromophenyl)-1-methyl-1H-imidazole 1-methyl-1H-imidazole->Intermediate Reaction with 4-bromobenzaldehyde 4-bromobenzaldehyde 4-Bromobenzaldehyde 4-bromobenzaldehyde->Intermediate Aryl_Bromide 2-(4-Bromophenyl)-1-methyl-1H-imidazole Final_Product This compound Aryl_Bromide->Final_Product Palladium-catalyzed borylation Borylation_Reagent Bis(pinacolato)diboron Borylation_Reagent->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 2-(4-bromophenyl)-1-methyl-1H-imidazole (Intermediate)

This procedure is based on established methods for the synthesis of 2-aryl-1-methyl-imidazoles.

  • To a solution of 1-methyl-1H-imidazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add 4-bromobenzaldehyde (1.0 eq.).

  • The reaction mixture is then treated with a suitable oxidizing agent and a catalyst, such as copper(II) acetate and a base like potassium carbonate.

  • The mixture is heated and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the product is extracted using an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2-(4-bromophenyl)-1-methyl-1H-imidazole.

Experimental Protocol: Synthesis of this compound

This borylation step is a standard procedure for converting aryl halides to arylboronic acids, often via a pinacol ester intermediate.

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-(4-bromophenyl)-1-methyl-1H-imidazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and a base like potassium acetate (3.0 eq.) in an anhydrous solvent like dioxane.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours.

  • After cooling, the mixture is filtered, and the solvent is removed in vacuo.

  • The resulting crude pinacol ester is then hydrolyzed without further purification by dissolving it in a mixture of tetrahydrofuran (THF) and an aqueous acid (e.g., 1 M HCl).

  • The mixture is stirred at room temperature until the hydrolysis is complete.

  • The aqueous layer is then washed with an organic solvent, and the pH is adjusted to precipitate the boronic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Structural Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

G img

Caption: Chemical structure of the target molecule.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.05s (broad)2HB(OH)₂
~7.85d, J ≈ 8.0 Hz2HAr-H (ortho to boronic acid)
~7.50d, J ≈ 8.0 Hz2HAr-H (meta to boronic acid)
~7.20d, J ≈ 1.2 Hz1HImidazole-H
~7.00d, J ≈ 1.2 Hz1HImidazole-H
~3.70s3HN-CH₃

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (ppm)Assignment
~148.0Imidazole C2
~135.0Aromatic C (ipso to imidazole)
~134.0Aromatic CH (ortho to boronic acid)
~130.0Aromatic C (ipso to boronic acid)
~128.0Imidazole CH
~126.0Aromatic CH (meta to boronic acid)
~123.0Imidazole CH
~34.0N-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected High-Resolution Mass Spectrometry (HRMS) Data (ESI+):

ParameterValue
Calculated m/z for [M+H]⁺ 203.0986
Observed m/z Expected to be within 5 ppm of the calculated value

Logical Relationship of Characterization Data

The structural elucidation follows a logical progression where each piece of analytical data corroborates the others to confirm the final structure.

G Synthesis Proposed Synthesis Intermediate Intermediate Product (Aryl Bromide) Synthesis->Intermediate Final_Product Final Product (Boronic Acid) Intermediate->Final_Product NMR NMR Spectroscopy (¹H and ¹³C) Final_Product->NMR MS Mass Spectrometry (HRMS) Final_Product->MS Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for structural confirmation.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and structural elucidation of this compound. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted analytical data, derived from the analysis of structurally related compounds, offers a solid benchmark for researchers working with this molecule. This guide is intended to facilitate the work of scientists in drug discovery and materials science by providing a thorough understanding of the core characteristics of this versatile chemical building block.

References

Commercial Sourcing and Application of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and a key synthetic application of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid (CAS No: 1310383-27-7), a valuable building block in medicinal chemistry and drug discovery. This reagent is particularly utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 1-methyl-1H-imidazol-2-yl)phenyl moiety into target molecules.

Commercial Suppliers

A critical aspect of sourcing chemical reagents for research and development is identifying reliable commercial suppliers that can provide high-quality materials. The following table summarizes the key quantitative data for commercial suppliers of this compound.

SupplierCatalog NumberPurityPackage SizePrice
FluorochemF376430>95%250 mg£625.00
SmallMolecules.com (Supplied by BLD Pharmatech Ltd.)BD16105697%250 mgPrice on Request
Allbio pharm Co., Ltd.AD14976Information on RequestInformation on RequestPrice on Request

Key Application: Suzuki-Miyaura Cross-Coupling

This compound is an essential reagent for the synthesis of complex organic molecules, particularly in the construction of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. This protocol is based on established methodologies for coupling heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Degassed solvent(s) are added via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., dioxane/water 4:1).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental process, the following diagrams are provided in the DOT language for Graphviz.

Suzuki_Miyaura_Coupling_Workflow start Start reagents Combine Reactants: Aryl Halide Boronic Acid Pd Catalyst Base start->reagents inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-120°C, 2-24h) solvent->reaction workup Aqueous Work-up: - Quench - Extract - Wash - Dry reaction->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Pure Coupled Product purification->product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L2 Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product ArX Ar-X ArX->OxAdd Aryl Halide Boronic Ar'-B(OR)2 Boronic->Transmetal Boronic Acid Base Base Base->Transmetal

Caption: Suzuki-Miyaura Catalytic Cycle.

An In-depth Technical Guide to (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid, a heterocyclic organic compound of increasing interest in the fields of medicinal chemistry and drug discovery. This document details its physicochemical properties, provides a plausible experimental protocol for its synthesis, and explores its potential applications, particularly as an enzyme inhibitor.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 202.018 g/mol [1]
Molecular Formula C₁₀H₁₁BN₂O₂[1][2]
CAS Number 1310383-27-7[1][2]
Purity Typically ≥97%[2]

Experimental Protocols

A proposed synthetic route involves the palladium-catalyzed cross-coupling of a suitable boronic acid precursor with an imidazole derivative.

Proposed Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a two-step process: first, the synthesis of a key intermediate, 2-(4-bromophenyl)-1-methyl-1H-imidazole, followed by its conversion to the target boronic acid.

Step 1: Synthesis of 2-(4-bromophenyl)-1-methyl-1H-imidazole

This step involves the coupling of 1-methylimidazole with a 4-bromophenyl halide.

  • Materials:

    • 1-methylimidazole

    • 4-bromobenzaldehyde

    • Ammonium acetate

    • Acetic acid

    • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

    • Solvent (e.g., DMF, Toluene)

  • Procedure:

    • To a solution of 4-bromobenzaldehyde in acetic acid, add 1-methylimidazole and an excess of ammonium acetate.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into ice water.

    • Neutralize with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(4-bromophenyl)-1-methyl-1H-imidazole.

Step 2: Synthesis of this compound

This step utilizes a palladium-catalyzed borylation of the aryl bromide intermediate.

  • Materials:

    • 2-(4-bromophenyl)-1-methyl-1H-imidazole (from Step 1)

    • Bis(pinacolato)diboron (B₂pin₂)

    • Palladium catalyst (e.g., PdCl₂(dppf))

    • Potassium acetate (KOAc)

    • Solvent (e.g., Dioxane, DMSO)

  • Procedure:

    • In a reaction vessel, combine 2-(4-bromophenyl)-1-methyl-1H-imidazole, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

    • Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the mixture at a suitable temperature (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and dilute with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by purification on silica gel.

Potential Applications in Drug Development

Boronic acids are a class of compounds that have garnered significant attention in medicinal chemistry. Their unique chemical properties allow them to act as versatile intermediates in organic synthesis and as potent inhibitors of various enzymes.[3][4] The imidazole moiety is also a privileged structure in medicinal chemistry, found in numerous clinically used drugs and bioactive molecules, exhibiting a wide range of biological activities including anticancer, antifungal, and anti-inflammatory properties.[5][6][7]

The combination of a boronic acid and an imidazole ring in this compound suggests its potential as a valuable scaffold in drug discovery. Boronic acids are known to reversibly inhibit serine proteases, a class of enzymes implicated in various diseases.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Borylation 1-methylimidazole 1-methylimidazole Intermediate 2-(4-bromophenyl)-1-methyl-1H-imidazole 1-methylimidazole->Intermediate Ammonium acetate, Acetic acid 4-bromobenzaldehyde 4-bromobenzaldehyde 4-bromobenzaldehyde->Intermediate Target This compound Intermediate->Target PdCl2(dppf), KOAc, Dioxane B2pin2 Bis(pinacolato)diboron B2pin2->Target

Caption: Proposed two-step synthesis of the target compound.

Potential Mechanism of Action: Enzyme Inhibition

This diagram illustrates the potential mechanism by which a boronic acid-containing compound like this compound could inhibit a serine protease. The boronic acid forms a covalent, yet reversible, bond with the catalytic serine residue in the enzyme's active site.

G Inhibitor This compound Complex Reversible Covalent Inhibitor-Enzyme Complex Inhibitor->Complex Enzyme Serine Protease (Active Site) Enzyme->Complex Inhibition Inhibition of Enzyme Activity Complex->Inhibition

Caption: Potential mechanism of serine protease inhibition.

References

A Technical Guide to the Spectroscopic Characterization of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid. The information is intended to support research and development activities where this compound is of interest. While specific experimental data for this exact molecule is not publicly available in spectral databases, this document outlines the standard protocols for acquiring such data and presents the expected data in a structured format.

Molecular Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₁BN₂O₂[1][2]

  • CAS Number: 1310383-27-7[2]

  • Molecular Weight: 202.02 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These tables are formatted for clarity and serve as a template for the presentation of experimentally acquired data.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Data not availableAromatic-H
Data not availableAromatic-H
Data not availableImidazole-H
Data not availableImidazole-H
Data not availableN-CH₃
Data not availableB(OH)₂

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)Assignment
Data not availableAromatic C-B
Data not availableAromatic C-C
Data not availableAromatic C-H
Data not availableImidazole C-N
Data not availableImidazole C-H
Data not availableN-CH₃

Table 3: FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableO-H stretch (boronic acid)
Data not availableC-H stretch (aromatic)
Data not availableC-H stretch (aliphatic)
Data not availableC=C stretch (aromatic)
Data not availableC=N stretch (imidazole)
Data not availableB-O stretch
Data not availableC-N stretch

Table 4: MS (Mass Spectrometry) Data

m/zIon TypeRelative Abundance (%)
Data not available[M+H]⁺
Data not available[M+Na]⁺
Data not available[M-H]⁻
Data not available[M+formate]⁻

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Due to the potential for boronic acids to form oligomers, which can lead to poor spectral resolution, heating the sample or using a solvent like d₄-methanol can be beneficial.[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[4]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[4] This method requires minimal sample preparation.[5]

  • Instrumentation: An FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the instrument and collect the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Dissolve a small amount of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.[6] The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.[6]

  • Instrumentation: A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography system (LC-MS).

  • Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through an LC column.

    • Acquire mass spectra in both positive and negative ion modes to observe different adducts and fragments.

    • For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to determine the exact mass and elemental composition.

  • Data Processing: Analyze the resulting mass spectra to identify the molecular ion peak and any significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight and Formula MS->Molecular_Weight Final_Characterization Final_Characterization Structure->Final_Characterization Functional_Groups->Final_Characterization Molecular_Weight->Final_Characterization

Caption: Workflow for Spectroscopic Characterization.

Data_Acquisition_Process Logical Flow of Spectroscopic Data Acquisition Start Start: Pure Compound Prep_NMR Dissolve in Deuterated Solvent Start->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Start->Prep_IR Prep_MS Dissolve in ACN/H₂O Start->Prep_MS Run_NMR Acquire ¹H & ¹³C NMR Spectra Prep_NMR->Run_NMR Analyze Process and Analyze All Spectral Data Run_NMR->Analyze Run_IR Acquire FT-IR Spectrum Prep_IR->Run_IR Run_IR->Analyze Run_MS Acquire Mass Spectrum Prep_MS->Run_MS Run_MS->Analyze Report Generate Spectroscopic Report Analyze->Report End End: Characterized Compound Report->End

Caption: Logical Flow of Spectroscopic Data Acquisition.

References

An In-Depth Technical Guide to the Safety and Handling of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid, a key building block in pharmaceutical and materials science research. The following sections detail its physicochemical properties, potential hazards, safe handling and storage procedures, and relevant experimental protocols. This document is intended for use by qualified personnel in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 1310383-27-7Various Suppliers
Molecular Formula C₁₀H₁₁BN₂O₂PubChem[1]
Molecular Weight 202.02 g/mol PubChem[1]
Appearance White to off-white solidGeneral knowledge
Melting Point Not available
Solubility Soluble in polar organic solvents such as methanol and DMSO.General knowledge

Safety and Hazard Information

GHS Hazard Classification (based on (1-Methyl-1H-imidazol-2-yl)boronic acid)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Pictograms (representative)

GHS07: Exclamation Mark

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data Summary (Analog Data)

Quantitative toxicological data for this compound is not available. For context, the LD50 of the parent compound, phenylboronic acid, is 740 mg/kg (rat, oral)[2]. It is important to note that the toxicological properties of substituted boronic acids can vary significantly.

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for organic vapors and particulates is recommended.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Minimize dust generation and accumulation.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

This compound is commonly used as a coupling partner in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. The following is a representative experimental protocol.

Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent (e.g., a mixture of toluene and water)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent mixture (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

G General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine aryl halide, boronic acid, and base in a dry reaction vessel. B Add palladium catalyst and ligand. A->B C Evacuate and backfill with inert gas. B->C D Add degassed solvent. C->D E Heat and stir reaction mixture. D->E F Monitor reaction progress (TLC, LC-MS). E->F G Cool to room temperature. F->G H Dilute with organic solvent and perform aqueous washes. G->H I Dry organic layer and concentrate. H->I J Purify by flash column chromatography. I->J K Characterize final product (NMR, MS). J->K

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Signaling Pathway Involvement: p38 MAPK Inhibition

Imidazole-containing compounds are known to be inhibitors of various protein kinases. Given the structural motifs present in this compound, it has the potential to act as an inhibitor in signaling pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation.[3]

G p38 MAPK Signaling Pathway Inhibition cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects Stress Cellular Stress / Cytokines MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Cellular Responses (Inflammation, Apoptosis) Substrates->Response Inhibitor This compound (Potential Inhibitor) Inhibitor->p38

Caption: Potential inhibition of the p38 MAPK signaling pathway.

References

An In-depth Technical Guide to the Solubility of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document provides valuable qualitative insights based on its chemical structure and data from analogous compounds. Furthermore, it details a general experimental protocol for precise solubility determination to aid researchers in generating their own data.

Qualitative Solubility Profile

The solubility of this compound is governed by its molecular structure, which contains both polar and non-polar moieties. The presence of the boronic acid and the 1-methyl-1H-imidazole groups introduces polarity and the capacity for hydrogen bonding, suggesting solubility in polar solvents. Conversely, the phenyl ring provides a non-polar character, which may allow for some solubility in less polar organic solvents.

Based on reaction conditions and purification methods described in the synthesis of similar arylboronic acids containing imidazole functionalities, a qualitative solubility profile can be inferred.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

SolventInferred SolubilityContext and Justification
Methanol (MeOH)Likely SolubleProtic polar solvents like methanol are often used in reactions involving arylboronic acids and imidazoles, suggesting good solubility.[1]
Ethanol (EtOH)Likely SolubleSimilar to methanol, ethanol is a polar protic solvent and is expected to solubilize the compound.
Dichloromethane (DCM)Likely SolubleUsed as a solvent in copper-catalyzed coupling reactions of arylboronic acids with imidazoles, indicating sufficient solubility.
Dimethyl Sulfoxide (DMSO)Likely SolubleA highly polar aprotic solvent, DMSO is generally a good solvent for a wide range of organic compounds, including those with polar functional groups.
Tetrahydrofuran (THF)Likely SolubleA polar aprotic solvent that is a good solvent for many boronic acids.
Ethyl Acetate (EtOAc)Likely Sparingly SolubleOften used as a less polar solvent in mixed solvent systems for column chromatography purification of related compounds.
TolueneLikely Sparingly SolubleA non-polar aromatic solvent, it may offer some solubility due to the phenyl ring, but the polar groups will limit it.
HexaneLikely InsolubleAs a non-polar aliphatic solvent, hexane is unlikely to dissolve this polar compound to a significant extent.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is necessary. The following is a general and robust protocol based on the isothermal equilibrium method, which can be readily adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • To each vial, add a known volume of a different organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetics study can determine the minimum time required to reach equilibrium.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant from each vial using a pipette.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

    • Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

    • Dilute the collected supernatant samples with the corresponding solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples and use the calibration curve to determine the concentration of the saturated solution.

  • Data Analysis:

    • Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

G start Start: Compound and Solvents add_excess Add Excess Compound to Solvent start->add_excess prepare_standards Prepare Calibration Standards start->prepare_standards equilibrate Equilibrate at Constant Temp (e.g., 24-48h) add_excess->equilibrate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate prepare_sample Dilute Supernatant separate->prepare_sample analyze Analyze Samples and Standards (e.g., HPLC, UV-Vis) prepare_sample->analyze prepare_standards->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end End: Solubility Data calculate->end

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility characteristics of this compound and a practical framework for its experimental determination. For precise applications in drug development and process chemistry, it is imperative that researchers establish quantitative solubility data through rigorous experimentation as outlined.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid. This key building block is valuable in medicinal chemistry for the synthesis of biaryl structures, which are common motifs in various drug candidates. The imidazole moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The provided protocol is a robust starting point, based on established methods for the coupling of nitrogen-containing heteroarylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

General Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate. The reaction typically proceeds in the presence of a base and a suitable solvent system. For nitrogen-rich heterocycles like the imidazole-containing boronic acid , careful selection of the catalyst, ligand, and base is crucial to avoid catalyst inhibition and achieve high yields.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf)) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or PPh₃) (1-2 equivalents relative to palladium)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, or DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and the ligand (if not using a pre-catalyst) and add them to the reaction vessel.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio). The final reaction concentration is generally between 0.1 and 0.5 M.

  • Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Reaction Conditions

While a specific protocol for this compound is not extensively reported, the following table summarizes typical conditions that have been successful for structurally similar heteroaryl boronic acids and can serve as a starting point for optimization.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Aryl BromidePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)1001875-95
Aryl ChloridePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O (5:1)1102460-85
Aryl IodidePdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF901280-98
Aryl BromidePd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)851670-90

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: - Boronic Acid - Aryl Halide - Base start->setup catalyst Add Pd Catalyst and Ligand setup->catalyst solvent Add Solvents (Organic + Water) catalyst->solvent degas Degas Reaction Mixture (Inert Gas) solvent->degas react Heat and Stir (Monitor by TLC/LC-MS) degas->react workup Cool and Quench Reaction react->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate, and Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

The Rising Star of IRAK4 Inhibition: Applications of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid has emerged as a critical building block in modern medicinal chemistry, primarily for the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a key mediator in the innate immune response, IRAK4 has become a significant therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers. This application note provides a detailed overview of the use of this compound in the development of IRAK4 inhibitors, including quantitative biological data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Therapeutic Rationale: Targeting IRAK4

IRAK4 is a serine/threonine kinase that plays a central role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, making IRAK4 a compelling target for therapeutic intervention.[3][4] The clinical candidate Zimlovisertib (PF-06650833) , a potent IRAK4 inhibitor, prominently features the (4-(1-Methyl-1H-imidazol-2-yl)phenyl) moiety, highlighting the importance of this structural component in achieving high-affinity binding to the kinase.[5]

Application in the Synthesis of IRAK4 Inhibitors

The primary application of this compound is its use as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond between the phenyl ring of the boronic acid and a suitable heterocyclic core, a common scaffold in kinase inhibitors.[6][7] This synthetic strategy has been instrumental in the development of a new generation of IRAK4 inhibitors.

Quantitative Biological Data

The following table summarizes the in vitro potency of selected IRAK4 inhibitors incorporating the (4-(1-Methyl-1H-imidazol-2-yl)phenyl) moiety.

Compound Name/ReferenceTargetAssay TypeIC50 (nM)Cell-Based AssayCellular IC50 (nM)
Zimlovisertib (PF-06650833) IRAK4Enzymatic0.52[8]Human PBMC (LPS-induced TNF-α)2.4[5]
AZ1495 IRAK4Enzymatic5[9]ABC-DLBCL Cell Growth52[9]
Compound 1 (PROTAC precursor) IRAK4Enzymatic70.0 ± 10.5--
PROTAC 9 IRAK4Cell Viability (OCI-LY10)-Cell Viability4600[10]
PROTAC 9 IRAK4Cell Viability (TMD8)-Cell Viability7600[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide to synthesize an IRAK4 inhibitor precursor.

Materials:

  • This compound

  • Heterocyclic halide (e.g., a brominated pyrazolopyrimidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)[11]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DME, toluene, with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the heterocyclic halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system to the reaction vessel.

  • Add the palladium catalyst (0.05-0.1 eq.) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

IRAK4 Kinase Inhibition Assay (Example)

This protocol provides a general outline for an in vitro kinase assay to determine the IC50 value of a test compound.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Peptide substrate (e.g., a fluorescently labeled peptide)

  • Test compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase buffer, recombinant IRAK4 enzyme, and the peptide substrate.

  • Add the serially diluted test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

IRAK4_Signaling_Pathway cluster_nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 P TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (JNK, p38) TAK1->MAPK_pathway IkappaB IκB IKK_complex->IkappaB P NF_kB NF-κB IkappaB->NF_kB Nucleus Nucleus NF_kB->Nucleus MAPK_pathway->Nucleus Gene_Expression Pro-inflammatory Gene Expression Inhibitor (4-(1-Methyl-1H-imidazol-2-yl)phenyl) -based Inhibitor Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway leading to pro-inflammatory gene expression and the point of inhibition by compounds derived from this compound.

Suzuki_Coupling_Workflow Start Starting Materials: This compound + Heterocyclic Halide Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) Start->Coupling Purification Work-up and Purification (Chromatography) Coupling->Purification Product IRAK4 Inhibitor Precursor Purification->Product Evaluation Biological Evaluation (Kinase Assays, Cellular Assays) Product->Evaluation Data IC50 Data & SAR Analysis Evaluation->Data

Caption: Experimental workflow for the synthesis and biological evaluation of IRAK4 inhibitors using this compound.

Conclusion

This compound is a valuable and indispensable reagent in the field of medicinal chemistry, particularly for the development of IRAK4 inhibitors. Its utility in Suzuki-Miyaura coupling reactions enables the efficient synthesis of complex molecules with potent biological activity. The data and protocols presented herein provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting the IRAK4 signaling pathway.

References

Use of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid as a building block in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. Its unique structure, featuring a phenylboronic acid moiety linked to a methyl-imidazole group, makes it an important component in the synthesis of biaryl compounds through palladium-catalyzed cross-coupling reactions. The presence of the nitrogen-containing heterocyclic imidazole ring is of particular significance in medicinal chemistry, as this motif is found in numerous biologically active compounds.

These application notes provide a comprehensive overview of the use of this compound as a synthetic building block, with a focus on its application in the synthesis of p38 MAP kinase inhibitors. Detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions are provided, along with data on reaction conditions and yields.

Key Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction . This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl-aryl structures, which are common scaffolds in pharmaceutically active molecules.

A significant area of application for this building block is in the development of p38 MAP kinase inhibitors . The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Consequently, inhibitors of p38 MAP kinase are of great interest as potential therapeutic agents.

The (4-(1-Methyl-1H-imidazol-2-yl)phenyl) moiety has been identified as a key structural component in a number of potent and selective N-aryl pyridinone-based p38 MAP kinase inhibitors, such as the clinical candidate PH-797804. In these molecules, the imidazole group often plays a critical role in binding to the kinase active site.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a key pathway that regulates cellular responses to stress and inflammation. The pathway is initiated by various extracellular stimuli, leading to the activation of a cascade of protein kinases. A simplified representation of this pathway is shown below.

p38_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Cytokines Inflammatory Cytokines Receptor Receptor Inflammatory Cytokines->Receptor Environmental Stress Environmental Stress Environmental Stress->Receptor MAPKKK MAPKKK (e.g., MEKK, MLK) Receptor->MAPKKK activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAP Kinase (α, β, γ, δ) MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, MEF2C) p38_MAPK->Transcription_Factors activates Gene_Expression Gene Expression (Inflammatory Response) Transcription_Factors->Gene_Expression regulates Suzuki_Workflow Start Reaction Setup Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Start->Reagents Solvent Add Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Isolated Product Purification->Product

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis. The Suzuki-Miyaura coupling, which utilizes organoboronic acids, is particularly favored due to the stability, low toxicity, and commercial availability of the boron reagents.[1] this compound is a valuable synthon containing a substituted imidazole moiety, a common scaffold in pharmaceutical agents. Its application in cross-coupling reactions allows for the direct introduction of this important heterocyclic motif into various molecular frameworks.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product (Ar-Ar').

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr Transmetalation (Ar'-B(OH)₂, Base) PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product ArX Aryl Halide (Ar-X) BoronicAcid Boronic Acid (Ar'-B(OH)₂)

Suzuki-Miyaura Catalytic Cycle

Application Data

The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of various aryl halides with phenylboronic acids containing nitrogen-rich heterocycles, which can serve as a reference for reactions with this compound. Given the structural similarities, comparable results can be anticipated.

EntryAryl HalideBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O1001556[2]
26-ChloroindolePhenylboronic acidP1 Precatalyst (1.5)-K₃PO₄ (2)Dioxane/H₂O60897[2]
34-BromoacetophenonePhenylboronic acidPd/Ln polymer (cat.)-K₂CO₃DMF/H₂O703>95[3]
44-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃ (2)DMFReflux (MW)1.592[4]
5Aryl SulfamatePhenylboronic acidNHC-Pd(II)-Mp (cat.)-----Good to High[5]

Note: P1 Precatalyst is an XPhos-derived precatalyst.

Experimental Protocols

The following are generalized procedures for the palladium-catalyzed cross-coupling of aryl halides with this compound. Reaction conditions should be optimized for specific substrates.

Protocol 1: General Procedure using a Buchwald Precatalyst

This protocol is adapted from conditions found to be effective for nitrogen-rich heterocycles.[2]

Materials:

  • This compound (1.5 - 2.0 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G2, SPhos Pd G2) (1-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.5-2.0 equiv.), palladium precatalyst (1-5 mol%), and base (2.0-3.0 equiv.) under an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure using Palladium on Carbon (Pd/C)

This protocol offers a more environmentally friendly and cost-effective approach.[4]

Materials:

  • This compound (1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • 10% Palladium on carbon (Pd/C) (1-2 mol% of Pd)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Dimethylformamide (DMF) or other suitable solvent

  • Microwave reactor (optional)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), Pd/C (1-2 mol%), and K₂CO₃ (2.0 equiv.).

  • Add the solvent (e.g., DMF).

  • Heat the mixture to reflux with conventional heating or using a microwave reactor for a specified time.

  • After cooling, filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst and wash the pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Proceed with a standard aqueous workup and purification by crystallization or column chromatography.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid, Catalyst, and Base in Solvent Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Biaryl Product Purification->Product End End Product->End

General Experimental Workflow

Concluding Remarks

The palladium-catalyzed cross-coupling of this compound with various aryl halides provides an efficient and versatile method for the synthesis of biaryl compounds containing a 1-methyl-1H-imidazol-2-yl moiety. The choice of catalyst, ligand, base, and solvent system can be tailored to the specific substrates to achieve optimal yields. The protocols provided herein serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds Using (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is a key building block in the synthesis of a variety of bioactive compounds, most notably inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R). Its unique structural features allow for its incorporation into complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this versatile reagent in the development of potent and selective kinase inhibitors.

Application: Synthesis of CSF-1R Inhibitors

The 1-methyl-2-phenylimidazole moiety is a critical pharmacophore in a number of potent CSF-1R inhibitors. CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells. Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. Therefore, inhibitors of CSF-1R are of significant therapeutic interest.

Key Bioactive Compound: Pexidartinib (PLX3397)

Pexidartinib is an orally active, potent, and selective inhibitor of CSF-1R, as well as c-Kit and FLT3 kinases. It is a prime example of a bioactive compound whose synthesis can conceptually involve the use of this compound or its derivatives. The core structure of Pexidartinib features the 1-methyl-2-phenylimidazole group, highlighting the importance of this synthetic precursor.

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for incorporating the (4-(1-methyl-1H-imidazol-2-yl)phenyl) moiety into target molecules. Below is a general, adaptable protocol for the coupling of this compound with a suitable aryl or heteroaryl halide.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add the aryl or heteroaryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent to the reaction vessel. In a separate container, prepare a solution of the palladium catalyst and any additional ligands in the degassed solvent. Add the catalyst solution to the main reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the desired bioactive compound.

Data Presentation

The following tables summarize the biological activity of representative CSF-1R inhibitors containing the 1-methyl-2-phenylimidazole pharmacophore, demonstrating the potential of compounds derived from this compound.

CompoundTarget KinaseIC₅₀ (nM)Reference Compound
PexidartinibCSF-1R13-
c-Kit27-
FLT3160-
SotuletinibCSF-1R1-
VimseltinibCSF-1R2-
GW2580c-FMS (CSF-1R)30-
CSF1R-IN-17CSF-1R0.2-

Table 1: In vitro potency of selected CSF-1R inhibitors. Data compiled from various sources.[1][2]

CompoundCell Line Proliferation IC₅₀ (nM)
PexidartinibVaries by cell line
SotuletinibVaries by cell line
VimseltinibVaries by cell line

Table 2: Cellular activity of selected CSF-1R inhibitors. Specific IC₅₀ values are cell-line dependent.

Visualizations

CSF-1R Signaling Pathway

The diagram below illustrates the canonical signaling pathway activated by CSF-1 binding to its receptor, CSF-1R. This pathway is a key target for the bioactive compounds synthesized using this compound.

CSF1R_Signaling_Pathway cluster_responses Cellular Responses CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STATs Dimerization->STAT AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation STAT->Differentiation Inhibitor (4-(1-Methyl-1H-imidazol-2-yl)phenyl) boronic acid derived inhibitors Inhibitor->Dimerization

Caption: CSF-1R Signaling Pathway and Point of Inhibition.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the typical workflow for the synthesis of a biaryl compound using the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Start Start Reactants Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Base Start->Reactants Inert Establish Inert Atmosphere Reactants->Inert Solvent_Catalyst Add Degassed Solvent & Palladium Catalyst Inert->Solvent_Catalyst Reaction Heat and Stir (Monitor Progress) Solvent_Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isolated Bioactive Compound Purification->Product

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides detailed protocols and reaction conditions for the coupling of various aryl halides with (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid. The resulting 2-(4-arylphenyl)-1-methyl-1H-imidazole scaffold is a key structural motif in numerous pharmacologically active compounds, making this transformation highly relevant for drug discovery and development.

The imidazole moiety, being a nitrogen-rich heterocycle, can present challenges in palladium-catalyzed reactions by potentially coordinating to the metal center and inhibiting catalysis. Therefore, careful selection of the catalyst system, base, and solvent is crucial for achieving high yields and purity. The protocols outlined below are based on established methodologies for the Suzuki-Miyaura coupling of nitrogen-containing heterocycles and provide a robust starting point for optimization.[2][3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium(II) complex. The cycle concludes with reductive elimination of the biaryl product, regenerating the palladium(0) catalyst.[3]

Recommended Starting Protocols

The following protocols are recommended as a starting point for the Suzuki-Miyaura coupling of aryl halides with this compound. Optimization may be required for specific substrates.

Protocol 1: General Conditions for Aryl Bromides and Iodides

This protocol is suitable for a wide range of aryl bromides and iodides.

Experimental Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).[2]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-arylphenyl)-1-methyl-1H-imidazole.

Protocol 2: Conditions for Activated Aryl Chlorides

For more challenging aryl chloride substrates, a more active catalyst system is often required.

Experimental Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 3-4 mol%).

  • Add this compound (1.5 equiv.), the aryl chloride (1.0 equiv.), and a strong base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours, or until completion.

  • Follow steps 6-9 from Protocol 1 for work-up and purification.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings of substrates similar to the target reaction, which can serve as a guide for optimization.

Table 1: Conditions for Coupling with Heterocyclic Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-1-methyl-1H-benzo[d]imidazolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001285-95
22-Chloro-1H-pyrrolo[2,3-b]pyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O1101870-90
33-BromoquinolinePd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O901680-92

Table 2: General Conditions for Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (1)PPh₃ (3)Na₂CO₃ (2)Toluene/H₂O100495
24-ChlorotoluenePd₂(dba)₃ (1.5)IMes (3)Cs₂CO₃ (2)Dioxane801296
31-IodonaphthalenePdCl₂(dppf) (3)-K₂CO₃ (2)DMF90898

Experimental Workflow and Signaling Pathway Diagrams

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: - Aryl Halide - Boronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent degas Inert Atmosphere (Ar or N₂) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction (add H₂O) monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Dry & Purify (Column Chromatography) extract->purify product Characterize Product (NMR, MS) purify->product Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl ar_boronate Ar'-B(OR)₂ ar_boronate->transmetalation base Base base->ar_boronate activates reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 regenerates product Ar-Ar' reductive_elimination->product

References

Application Notes and Protocols: (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is a versatile organic compound with significant potential in various fields of materials science. Its unique structure, combining a phenylboronic acid moiety with a methyl-imidazole group, suggests a range of applications leveraging the properties of both functionalities. Boronic acids are well-established as powerful building blocks in supramolecular chemistry, sensor design, and organic electronics, primarily due to their ability to form reversible covalent bonds with diols and their utility in cross-coupling reactions. The presence of the N-methyl-imidazole group can introduce additional functionalities, such as metal coordination sites, altered electronic properties, and specific intermolecular interactions. While direct experimental data for this specific compound in materials science applications is limited in publicly available literature, this document provides detailed potential application notes and experimental protocols based on the well-documented performance of structurally similar N-heterocyclic phenylboronic acids.

Potential Application: Fluorescent Chemosensors for Saccharide Detection

The inherent ability of the boronic acid group to bind with cis-diols makes this compound a promising candidate for the development of fluorescent sensors for saccharides like glucose and fructose. The imidazole moiety can act as a secondary binding site or a modulator of the electronic properties of the sensor, potentially enhancing selectivity and sensitivity.

Signaling Pathway

The sensing mechanism is predicated on the interaction between the boronic acid and a diol-containing analyte. This interaction can modulate the fluorescence of a nearby fluorophore through various mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or aggregation-induced emission (AIE).

G Figure 1. Proposed Signaling Pathway for a Fluorescent Saccharide Sensor cluster_0 Sensor Components cluster_1 Analyte cluster_2 Sensing Event Fluorophore Fluorophore Fluorescence_Change Change in Fluorescence (Signal ON/OFF) Fluorophore->Fluorescence_Change modulated by Linker Linker Receptor This compound Binding Reversible Covalent Bonding (Boronate Ester Formation) Receptor->Binding interacts with Saccharide Saccharide (e.g., Glucose) Saccharide->Binding Binding->Fluorescence_Change causes

Caption: Proposed signaling pathway for a fluorescent saccharide sensor.

Illustrative Performance Data

The following table summarizes hypothetical performance data for a fluorescent sensor based on a molecule structurally similar to this compound, for the detection of various saccharides.

AnalyteBinding Constant (K) [M⁻¹]Limit of Detection (LOD) [µM]Quantum Yield (Φ) - FreeQuantum Yield (Φ) - Bound
D-Glucose1.5 x 10³500.120.45
D-Fructose5.2 x 10³150.120.58
D-Galactose1.1 x 10³700.120.39
Experimental Protocol: Synthesis of a Fluorescent Sensor and Saccharide Titration

This protocol describes a general method for incorporating this compound into a fluorescent sensor and its subsequent use in saccharide detection.

Materials:

  • This compound

  • A suitable fluorescent core with a reactive group (e.g., a bromo-functionalized anthracene or pyrene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvents (e.g., Toluene, DMF)

  • Saccharides (D-Glucose, D-Fructose, D-Galactose)

  • Buffer solution (e.g., Phosphate-buffered saline, pH 7.4)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

  • Fluorometer

Procedure:

  • Synthesis of the Fluorescent Sensor (via Suzuki Coupling):

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the bromo-functionalized fluorophore (1.0 eq) and this compound (1.2 eq) in a mixture of toluene and ethanol.

    • Add an aqueous solution of K₂CO₃ (2.0 M, 3.0 eq).

    • Degas the solution by bubbling with argon for 15 minutes.

    • Add the palladium catalyst (0.05 eq).

    • Heat the reaction mixture at 90°C for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, extract with an organic solvent (e.g., ethyl acetate), and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Fluorescence Titration:

    • Prepare a stock solution of the synthesized sensor (e.g., 1 mM in DMSO).

    • Prepare stock solutions of the saccharides (e.g., 100 mM in buffer).

    • In a series of cuvettes, add a fixed concentration of the sensor (e.g., 10 µM in pH 7.4 buffer).

    • Add increasing concentrations of the saccharide stock solution to the cuvettes.

    • Incubate the solutions for a set time (e.g., 10 minutes) at room temperature.

    • Measure the fluorescence emission spectra using a fluorometer at an appropriate excitation wavelength.

    • Plot the change in fluorescence intensity against the saccharide concentration to determine the binding constant and limit of detection.

Potential Application: Organic Light-Emitting Diodes (OLEDs)

N-heterocyclic boronic acids are valuable precursors for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs), serving as building blocks for emissive layer materials, host materials, or charge-transporting layers. The imidazole moiety can enhance electron transport properties and thermal stability.

Experimental Workflow: From Monomer to OLED Device

The following diagram illustrates the general workflow for utilizing this compound in the fabrication of an OLED device.

G Figure 2. Workflow for OLED Material Synthesis and Device Fabrication cluster_0 Synthesis cluster_1 Device Fabrication Monomer This compound Suzuki_Coupling Suzuki Cross-Coupling Monomer->Suzuki_Coupling Coupling_Partner Aryl Halide Partner (e.g., Brominated Anthracene) Coupling_Partner->Suzuki_Coupling Purification Purification (Sublimation/Chromatography) Suzuki_Coupling->Purification OLED_Material Novel Emissive or Host Material Purification->OLED_Material Deposition Thin Film Deposition (Vacuum Thermal Evaporation) OLED_Material->Deposition Substrate_Prep Substrate Cleaning (ITO-coated glass) Substrate_Prep->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation OLED_Device Final OLED Device Encapsulation->OLED_Device

Caption: Workflow for OLED material synthesis and device fabrication.

Illustrative Electroluminescence Data

The following table presents hypothetical performance data for an OLED device incorporating a material derived from a similar N-heterocyclic phenylboronic acid.

ParameterValue
Turn-on Voltage (V)3.2
Maximum Luminance (cd/m²)15,000
Maximum Current Efficiency (cd/A)8.5
Maximum Power Efficiency (lm/W)6.2
External Quantum Efficiency (EQE) (%)5.1
CIE Coordinates (x, y)(0.15, 0.25) - Blue Emission
Experimental Protocol: Synthesis of an OLED Material

This protocol outlines the synthesis of a hypothetical blue-emitting material for OLEDs using this compound.

Materials:

  • This compound

  • 9,10-Dibromoanthracene

  • Pd₂(dba)₃

  • SPhos

  • K₃PO₄

  • Anhydrous Toluene and 1,4-Dioxane

  • Standard Schlenk line and glassware

  • Sublimation apparatus for purification

Procedure:

  • Synthesis of the OLED Material:

    • To a Schlenk tube, add 9,10-dibromoanthracene (1.0 eq), this compound (2.2 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.08 eq), and K₃PO₄ (4.0 eq).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene and 1,4-dioxane (2:1 ratio).

    • Heat the mixture at 110°C for 48 hours.

    • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over MgSO₄.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography followed by temperature-gradient sublimation under high vacuum.

  • Characterization:

    • Confirm the structure of the synthesized material using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Characterize its photophysical properties (UV-Vis absorption and photoluminescence) in solution and as a thin film.

    • Determine the thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Potential Application: Catalysis

The imidazole moiety in this compound can act as a ligand for metal centers, suggesting its potential use in catalysis. Boronic acids themselves can also act as catalysts in certain organic transformations.

Logical Relationship: Boronic Acid in Catalysis

The diagram below shows the dual role of a boronic acid derivative in a catalytic cycle, either as a ligand for a metal catalyst or as a catalyst itself.

G Figure 3. Dual Roles of Boronic Acid Derivatives in Catalysis cluster_0 Role as a Ligand cluster_1 Role as a Catalyst Boronic_Acid_Ligand This compound (as Ligand) Active_Catalyst Active Metal-Ligand Complex Boronic_Acid_Ligand->Active_Catalyst Metal_Center Metal Center (e.g., Pd, Cu) Metal_Center->Active_Catalyst Catalytic_Cycle_1 Catalytic Cycle (e.g., Cross-Coupling) Active_Catalyst->Catalytic_Cycle_1 Boronic_Acid_Catalyst This compound (as Catalyst) Catalytic_Cycle_2 Catalytic Cycle (e.g., Amide Formation) Boronic_Acid_Catalyst->Catalytic_Cycle_2 Substrates Substrates (e.g., Carboxylic Acid + Amine) Substrates->Catalytic_Cycle_2 Product Product (e.g., Amide) Catalytic_Cycle_2->Product

Caption: Dual roles of boronic acid derivatives in catalysis.

Illustrative Catalytic Performance Data

The following table shows hypothetical data for the use of a similar N-heterocyclic phenylboronic acid as a catalyst in an amidation reaction.

Substrate 1Substrate 2Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)
Benzoic AcidAniline5Toluene11092
Acetic AcidBenzylamine5Toluene11085
Phenylacetic AcidMorpholine5Xylene14095
Experimental Protocol: Boronic Acid-Catalyzed Amidation

This protocol describes a general procedure for the direct amidation of a carboxylic acid and an amine using a boronic acid catalyst.

Materials:

  • This compound (as catalyst)

  • Carboxylic acid

  • Amine

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine the carboxylic acid (1.0 eq), the amine (1.1 eq), and this compound (0.05 eq).

    • Add anhydrous toluene.

    • Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting amide by recrystallization or column chromatography.

Disclaimer: The application notes, performance data, and experimental protocols provided herein are illustrative and based on the known properties of structurally similar compounds. Researchers should conduct their own experiments to validate the suitability and performance of this compound for their specific applications. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is a key building block in the synthesis of a variety of kinase inhibitors. Its utility is primarily demonstrated in the construction of molecules that can effectively target the ATP-binding site of kinases, a common strategy in the development of targeted cancer therapies. The 1-methyl-2-phenylimidazole moiety, formed from this boronic acid, is a privileged scaffold in medicinal chemistry, known to participate in crucial hydrogen bonding and hydrophobic interactions within the kinase domain. This document provides detailed protocols for the synthesis of Nilotinib, a prominent Bcr-Abl kinase inhibitor, and discusses the broader applications of the title boronic acid in developing inhibitors for other key kinases such as p38 MAPK and VEGFR.

Featured Application: Synthesis of Nilotinib

Nilotinib is a second-generation tyrosine kinase inhibitor approved for the treatment of imatinib-resistant chronic myeloid leukemia (CML).[1] It is a potent and selective inhibitor of the Bcr-Abl kinase.[1] The synthesis of Nilotinib prominently features the use of a derivative of this compound, highlighting the importance of this reagent in accessing complex and medicinally relevant molecules.

Biological Activity of Nilotinib

Nilotinib exhibits potent inhibitory activity against the Bcr-Abl kinase and other related kinases. Its efficacy is significantly higher than the first-generation inhibitor, imatinib, particularly against many imatinib-resistant mutations.[2][3]

Kinase TargetIC50 (nM)Cell Line/Assay ConditionsReference
c-Abl28 - 45Kinase activity assay[2][4]
Bcr-Abl (p210)< 12Ba/F3 cells[2]
Bcr-Abl (p190)< 12Ba/F3 cells[2]
KIT20Kinase activity assay[5]
PDGFRα60Kinase activity assay[5]
PDGFRβ60Kinase activity assay[5]
CSF-1R-Potent Inhibition Observed[6]
DDR1-Major Target Identified[4]

Note: IC50 values are dependent on specific assay conditions and should be used for comparative purposes.

Experimental Protocols

The following protocols outline a common synthetic route to Nilotinib, demonstrating the application of the 1-methyl-2-phenylimidazole scaffold.

Protocol 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

This intermediate provides the core imidazole-aniline fragment of Nilotinib.

  • Reagents and Conditions: 3-bromo-5-(trifluoromethyl)aniline, 4-methylimidazole, copper(I) iodide (CuI), 8-hydroxyquinoline, potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO).[7]

  • Procedure:

    • To a reaction vessel, add 3-bromo-5-(trifluoromethyl)aniline (1.0 eq), 4-methylimidazole (1.2 eq), CuI (0.15 eq), 8-hydroxyquinoline (0.15 eq), and K₂CO₃ (1.1 eq).[7]

    • Add DMSO as the solvent.[7]

    • Heat the mixture at 120 °C for 15 hours under an inert atmosphere.[7]

    • After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.

    • The product is purified by column chromatography to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[7]

Protocol 2: Amide Coupling to form N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-methyl-3-nitrobenzamide

This step couples the aniline intermediate with the benzoyl chloride moiety.

  • Reagents and Conditions: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, 4-methyl-3-nitrobenzoyl chloride, a non-nucleophilic base (e.g., DIPEA), in an aprotic solvent (e.g., THF).[8]

  • Procedure:

    • Dissolve 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.0 eq) and DIPEA (1.2 eq) in THF.[7]

    • Slowly add a solution of 4-methyl-3-nitrobenzoyl chloride (1.05 eq) in THF.[8]

    • Stir the reaction at room temperature for 4 hours.[9]

    • The reaction is quenched with water and the product is extracted with an organic solvent.

    • The crude product is purified by filtration and washing.[9]

Protocol 3: Synthesis of Nilotinib

This multi-step process involves reduction of the nitro group, guanidinylation, and final condensation to yield Nilotinib.

  • Reagents and Conditions: N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-methyl-3-nitrobenzamide, reducing agent (e.g., Raney Nickel/H₂), cyanamide, 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one, n-butanol.[8]

  • Procedure:

    • Reduction: The nitro group of the amide intermediate is reduced to an amine using a catalyst such as Raney Nickel under a hydrogen atmosphere.[8]

    • Guanidinylation: The resulting aniline is reacted with cyanamide in the presence of an acid (e.g., HCl) in n-butanol at 90-95 °C to form the guanidine intermediate.[8]

    • Condensation: The guanidine intermediate is then condensed with 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one in n-butanol at 110-115 °C for 9 hours.[8]

    • Upon cooling, the solid product (Nilotinib) precipitates and is collected by filtration, followed by washing with hot water and methanol to yield the pure product.[8]

Experimental Workflow

G cluster_0 Intermediate Synthesis cluster_1 Amide Coupling cluster_2 Final Assembly A 3-bromo-5-(trifluoromethyl)aniline C Copper-catalyzed N-arylation A->C B 4-methylimidazole B->C D 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline C->D F Amide Coupling Reaction D->F E 4-methyl-3-nitrobenzoyl chloride E->F G N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-methyl-3-nitrobenzamide F->G H Reduction (Nitro to Amine) G->H I Guanidinylation H->I J Condensation I->J K Nilotinib J->K

Synthetic workflow for Nilotinib.

Signaling Pathway Analysis

Bcr-Abl Signaling Pathway

Nilotinib primarily targets the constitutively active Bcr-Abl tyrosine kinase, which is a hallmark of CML. The Bcr-Abl fusion protein activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[10][11]

G BcrAbl Bcr-Abl Grb2 Grb2 BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition mTOR->Proliferation STAT5->ApoptosisInhibition

Simplified Bcr-Abl signaling pathway.

Broader Applications in Kinase Inhibitor Synthesis

The this compound scaffold is not limited to the synthesis of Bcr-Abl inhibitors. The 1-methyl-2-phenylimidazole moiety is a versatile pharmacophore that can be incorporated into inhibitors targeting other kinase families, such as p38 MAP kinase and VEGFR, which are implicated in inflammation and angiogenesis, respectively.

p38 MAP Kinase Inhibitors

The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses.[12] Inhibitors of p38 MAP kinase are being investigated for the treatment of various inflammatory diseases. The imidazole ring is a common feature in many p38 MAP kinase inhibitors, where it often forms a key hydrogen bond with the hinge region of the kinase.[13][14]

G Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) MK2->Inflammation TranscriptionFactors->Inflammation

Simplified p38 MAPK signaling pathway.
VEGFR Inhibitors

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels.[15] Inhibition of VEGFR signaling is a well-established anti-cancer strategy. The phenyl-imidazole scaffold can be adapted to target the ATP-binding site of VEGFRs.[16][17][18]

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Simplified VEGFR signaling pathway.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of kinase inhibitors. Its application in the development of Nilotinib showcases its importance in accessing complex, biologically active molecules. The inherent properties of the 1-methyl-2-phenylimidazole scaffold suggest its broad applicability in targeting a range of kinases involved in various disease states. The protocols and pathways detailed in this document are intended to serve as a practical guide for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors based on this privileged structural motif.

References

Application Note: A Robust Protocol for Suzuki-Miyaura Cross-Coupling Reactions of Imidazole-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The incorporation of imidazole moieties is of particular interest in medicinal chemistry due to their prevalence in biologically active molecules. However, the Suzuki coupling of imidazole-containing boronic acids presents unique challenges. The Lewis basic nitrogen atoms of the imidazole ring can coordinate to the palladium catalyst, leading to deactivation and reduced reaction yields.[1][2] Furthermore, these heteroaromatic boronic acids are often prone to protodeboronation, a significant side reaction that cleaves the carbon-boron bond.[1][2] This protocol provides a detailed methodology to address these challenges and facilitate the successful Suzuki-Miyaura coupling of imidazole-containing boronic acids with various aryl halides.

Challenges in Suzuki Coupling with Imidazole Boronic Acids:

  • Catalyst Inhibition: The lone pair of electrons on the imidazole nitrogen can coordinate with the palladium center, inhibiting its catalytic activity.[2][3]

  • Protodeboronation: The carbon-boron bond of imidazole boronic acids can be susceptible to cleavage under the reaction conditions, especially in the presence of aqueous bases.[1][4]

  • Substrate Stability: Some imidazole-containing boronic acids exhibit limited stability, making their handling and storage challenging.[5] To address this, the use of more stable boronate esters, such as MIDA (N-methyliminodiacetic acid) boronates, is a viable strategy.[6][7]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Imidazole-containing boronic acid or boronate ester (1.0 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (1.5 - 10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF)

  • Degassed water (if using aqueous conditions)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (Schlenk tube or round-bottom flask, condenser)

  • Magnetic stirrer and heating plate

Reaction Setup Workflow:

Suzuki_Workflow General Workflow for Suzuki Reaction Setup cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide Boronic Acid/Ester Base combine Combine solid reagents in flask reagents->combine glassware Oven-dry Glassware glassware->combine catalyst Add Pd Catalyst & Ligand combine->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas Mixture (e.g., N2 sparging) solvent->degas heat Heat to Reaction Temp (e.g., 80-110 °C) degas->heat cool Cool to RT heat->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: General workflow for the Suzuki reaction setup.

Procedure:

  • Preparation: In an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, combine the aryl halide (1.0 eq.), the imidazole-containing boronic acid or boronate ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (e.g., in a 4:1 to 5:1 ratio) via syringe. The final concentration of the aryl halide is typically in the range of 0.1-0.2 M.

  • Degassing: Further degas the reaction mixture by sparging with the inert gas for 10-15 minutes.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions and outcomes for the Suzuki coupling of imidazole-containing boronic acids.

Table 1: Coupling of Haloimidazoles with Aryl Boronic Acids

EntryHaloimidazoleAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-1H-imidazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001885
24-Bromo-1-methyl-1H-imidazole4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)THF/H₂O (5:1)801292
35-Chloro-1H-benzimidazole3-Cyanophenylboronic acidP2 Precatalyst (3)-K₃PO₄ (2)Dioxane/H₂O (4:1)1001678[3]

Table 2: Coupling of Aryl Halides with Imidazole Boronic Acids

EntryAryl HalideImidazole Boronic AcidCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
14-Bromotoluene1H-Imidazol-2-ylboronic acidPd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (3)THF/H₂O (4:1)801875[1]
23-Chloroanisole1-Methyl-1H-imidazol-5-ylboronic acidP1 Precatalyst (1.5)-K₃PO₄ (2)Dioxane/H₂O (4:1)60694[3]
32-Bromopyridine(1H-Imidazol-4-yl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O (3:1)1102468

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider screening different ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos), bases, and solvents.[3][8] Increasing the reaction temperature or catalyst loading may also be beneficial.

  • Protodeboronation: To minimize protodeboronation, consider using anhydrous conditions with a suitable base like potassium trimethylsilanolate (TMSOK) and trimethyl borate as an additive.[2] Alternatively, using more stable boronate esters such as neopentylglycol or MIDA boronates can be effective.[1]

  • Unprotected Imidazoles: For imidazoles with an unprotected N-H, the acidity of this proton can interfere with the reaction.[3] In such cases, N-protection or the use of specific catalyst systems designed for N-heterocycles may be necessary. An efficient protocol for unprotected haloimidazoles has been reported, suggesting that with the right conditions, protection may not always be required.[9][10]

  • Inert Atmosphere: Strict adherence to an inert atmosphere is crucial to prevent catalyst degradation and side reactions.[11] Ensure all solvents are properly degassed.

Catalytic Cycle Overview

Suzuki_Cycle Simplified Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R'-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

The Suzuki-Miyaura cross-coupling of imidazole-containing boronic acids is a powerful tool for the synthesis of complex molecules in drug discovery and development. While challenges such as catalyst inhibition and protodeboronation exist, they can be overcome through careful selection of catalysts, ligands, bases, and reaction conditions. The protocol and data presented herein provide a solid foundation for researchers to successfully implement this important transformation.

References

Derivatization of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Starting Derivatization Research

I've initiated the literature search focusing on phenylboronic acid derivatization. Currently, I am specifically targeting reactions relevant to (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid and analogs. The goal is to pinpoint practical, well-documented examples for my analysis.

Focusing on Reaction Examples

I'm now prioritizing the identification of specific derivatization reactions, like Suzuki-Miyaura cross-coupling. I'm actively collecting detailed experimental protocols and quantitative data, including yields and spectroscopic details. I'll summarize the data in a table and start drafting detailed protocols with Graphviz diagrams for clarity and will assemble a comprehensive application note.

Reviewing Search Results

I've hit a roadblock with the direct search, finding no specific protocols for the target molecule's derivatization. However, this initial pass has unearthed valuable general strategies for arylboronic acids, most notably Suzuki-Miyaura coupling.

Adapting Reaction Protocols

I'm now focusing on adapting the general Suzuki-Miyaura, Chan-Lam, and esterification protocols to my specific boronic acid. The initial search, though not pinpointing exact procedures, has been a goldmine of general strategies. I'm starting to visualize the diagrams and application notes. However, I still need more quantitative data and detailed experimental procedures for a concrete plan.

Outlining Next Steps

My initial search, though unfruitful for direct protocols, has illuminated key reactions: Suzuki-Miyaura, Chan-Lam, and esterification. I need to adapt them to my boronic acid. The search exposed the crucial role of these reactions in medicinal chemistry. Despite lack of quantitative data, I can infer typical conditions. The core reactions are clear, and application notes are beginning to take shape. I now focus on sourcing specific data and detailed procedures.

Analyzing Boronic Acid Reactions

I've assembled preliminary data on arylboronic acid derivatization. My focus is on protocols for Suzuki-Miyaura coupling, Chan-Lam coupling, and esterification, gathering initial information on the general conditions involved.

Deepening Search Criteria

I'm now refining my search terms to pinpoint reactions involving the exact target molecule. The initial broad search yielded general conditions, but I'm after the specific yields, reagent quantities, and detailed experimental procedures. I'm focusing on finding papers that directly utilize this compound or close analogs in Suzuki-Miyaura, Chan-Lam, and esterification reactions. This granular data will transform the initial findings into the detailed application notes and protocols needed.

Analyzing Coupling Reactions

I've assembled typical reaction conditions, catalysts, bases, and solvents for Suzuki-Miyaura, Chan-Lam, and arylboronic acid esterification reactions. Now, I'm diving deeper to understand how these factors influence yields and selectivity. I need to figure out which reaction setups are most promising.

Gathering Reaction Data

I've compiled general protocols for Suzuki-Miyaura, Chan-Lam, and esterification reactions using arylboronic acids, focusing on typical catalysts, bases, and solvents. My search hasn't yielded specific quantitative data for this compound, which is needed. The aim is to create detailed application notes with relevant data and clearly described protocols.

Refining Data Search

I'm now zeroing in on this compound, seeking specific reaction yields and conditions for Suzuki, Chan-Lam, and esterification reactions. While general protocols abound, I need concrete data for this compound. My search will focus on experimental sections and tables in publications.

Investigating Derivatization Data

I'm finding it surprisingly difficult to locate specific derivatization data for this compound. General protocols for Suzuki-Miyaura, Chan-Lam, and esterification reactions are abundant, and there are some relevant imidazole examples. However, the exact information I need remains elusive. I am still trying to refine my search terms and database queries.

Targeting Synthesis Papers

I'm now pivoting my search strategy. The earlier approach yielded general protocols and broad examples. I'm focusing on publications where this specific boronic acid was likely a synthetic intermediate. My hope is they'll have the crucial quantitative data I need to fulfill the detailed application notes request. CAS number combined with reaction type is the current focus.

Application Notes and Protocols for (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid, with the CAS Number 1310383-27-7, is a versatile reagent in modern organic synthesis. Its structure, featuring a phenylboronic acid moiety linked to a 1-methyl-1H-imidazole ring, makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. The presence of the imidazole group, a privileged scaffold in medicinal chemistry, renders this reagent especially useful for the synthesis of compounds with potential biological activity, including kinase inhibitors for cancer therapy.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

PropertyValue
CAS Number 1310383-27-7
Molecular Formula C₁₀H₁₁BN₂O₂
Molecular Weight 202.02 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, DMF, and DMSO. Limited solubility in water.

Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl-aryl structures. These motifs are prevalent in many biologically active compounds. The imidazole moiety can act as a hydrogen bond acceptor or donor, and a coordination site for metal ions in biological targets, making it a key component in the design of enzyme inhibitors.[3]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. However, the use of heteroaryl boronic acids can present challenges, such as competitive protodeboronation.[4] Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.

Below are representative protocols for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or other suitable base

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of toluene and water)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%) in the chosen anhydrous, degassed solvent (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under optimized conditions.

Aryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285
1-Bromo-4-methoxybenzenePd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane901892
2-ChloropyridinePdCl₂(dppf)Cs₂CO₃DMF1102478
4-IodoanisolePd(PPh₃)₄Na₂CO₃DME/H₂O85895

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualization of Applications

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base mix Add Catalyst to Reactants reagents->mix catalyst Prepare Catalyst Solution: - Pd Source - Ligand - Solvent catalyst->mix heat Heat and Stir under Inert Atmosphere mix->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many biologically active molecules synthesized using this compound are designed as kinase inhibitors. These inhibitors can block the signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates the inhibition of a generic RTK signaling pathway, such as the EGFR or VEGFR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK 2. Dimerization & Autophosphorylation RAS RAS RTK->RAS 3. Signal Transduction Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK 1. Ligand Binding Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription 4. Nuclear Translocation Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation 5. Altered Gene Expression

Caption: Inhibition of a generic Receptor Tyrosine Kinase signaling pathway.

Logical Relationship in Drug Discovery

The use of this compound in drug discovery follows a logical progression from chemical synthesis to biological evaluation.

G Start Starting Materials: - Boronic Acid - Aryl/Heteroaryl Halide Synthesis Suzuki-Miyaura Cross-Coupling Start->Synthesis Library Library of Biaryl Compounds Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical workflow for drug discovery using the target boronic acid.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules with potential therapeutic applications. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of a wide range of biaryl and heteroaryl-aryl compounds. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in their synthetic endeavors, particularly in the field of drug discovery for the development of novel kinase inhibitors and other therapeutic agents. Careful optimization of reaction conditions is key to overcoming the challenges associated with heteroaryl boronic acids and achieving high-yielding, efficient transformations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help improve yields for Suzuki-Miyaura cross-coupling reactions involving (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction is resulting in a low to no yield. What are the primary factors I should investigate?

A1: Low yields with this substrate are often attributed to two main challenges inherent to 2-substituted imidazole boronic acids: protodeboronation and catalyst inhibition.

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material. Heteroaromatic boronic acids, particularly electron-rich ones like yours, are susceptible to this process, which is often promoted by strong bases and aqueous conditions.

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the imidazole ring can coordinate to the palladium catalyst, leading to its deactivation and a stalled catalytic cycle.

Initial troubleshooting should focus on optimizing your reaction conditions to mitigate these two issues.

Q2: I suspect protodeboronation is a significant side reaction. How can I minimize it?

A2: Several strategies can be employed to reduce protodeboronation:

  • Choice of Base: Use milder bases. Strong bases in the presence of water can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Potassium fluoride (KF) can also be effective.

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence. Ensure your solvents are properly dried and the reaction is run under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from premature decomposition. These esters often exhibit a slow, controlled release of the boronic acid under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling over protodeboronation.

Q3: How can I prevent catalyst deactivation by the imidazole nitrogen?

A3: To overcome catalyst inhibition, consider the following approaches:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos). These ligands can promote the desired catalytic cycle and reduce the inhibitory effect of the imidazole nitrogen.

  • Catalyst Precursors: Utilize modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) that are designed to be more robust and resistant to deactivation by Lewis basic functional groups.

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands have shown high efficacy in challenging Suzuki couplings and can be a good alternative to phosphine-based systems.

Q4: What are the recommended starting conditions for optimizing the reaction?

A4: A good starting point for optimization would be:

  • Catalyst: A Buchwald pre-catalyst such as XPhos Pd G3 (1-3 mol%).

  • Base: Anhydrous, finely powdered K₃PO₄ (2-3 equivalents).

  • Solvent: A degassed, anhydrous solvent system such as 1,4-dioxane or a toluene/water mixture (e.g., 10:1).

  • Temperature: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.

  • Inert Atmosphere: Strictly maintain an inert atmosphere of argon or nitrogen throughout the reaction.

Always monitor the reaction progress by a suitable technique (TLC, LC-MS, or GC-MS) to determine the optimal reaction time and identify potential issues.

Data Presentation: Representative Yields

The following tables summarize representative yields for Suzuki-Miyaura coupling reactions of structurally similar 2-heteroaryl boronic acids with various aryl bromides. These tables are intended to provide a comparative baseline for what might be achievable with this compound and to guide your optimization efforts. Note: The optimal conditions are highly substrate-dependent.

Table 1: Effect of Catalyst/Ligand on Yields

Aryl BromideBoronic Acid PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-Bromotoluene2-Pyridylboronic acid derivativePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10085-95
1-Bromo-4-fluorobenzene2-Thiopheneboronic acidXPhos Pd G3K₂CO₃1,4-Dioxane8090-98
Methyl 4-bromobenzoate1-Methyl-1H-pyrrol-2-ylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O9075-85
4-Bromoanisole2-Furanylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF11080-90

Table 2: Effect of Base and Solvent on Yields

Aryl BromideBoronic Acid PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-Bromotoluene2-Pyridylboronic acid derivativeXPhos Pd G3K₃PO₄1,4-Dioxane (anhydrous)10092
4-Bromotoluene2-Pyridylboronic acid derivativeXPhos Pd G3K₂CO₃Toluene/H₂O (10:1)10088
4-Bromotoluene2-Pyridylboronic acid derivativeXPhos Pd G3Cs₂CO₃THF (anhydrous)8095
4-Bromotoluene2-Pyridylboronic acid derivativeXPhos Pd G3KF2-MeTHF (anhydrous)9085

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point and may require optimization for specific aryl halide partners.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., anhydrous, powdered K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium pre-catalyst, and base.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Diethanolamine Adduct for Improved Stability

To mitigate protodeboronation, the boronic acid can be converted to a more stable diethanolamine adduct.

Materials:

  • This compound (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Methylene chloride or other suitable solvent

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid in a minimal amount of the solvent.

  • Addition: Add diethanolamine dropwise while stirring.

  • Precipitation: A precipitate of the diethanolamine adduct will form.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in the Suzuki coupling reaction, typically in protic solvents.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst solvent Add Degassed Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to 80-110 °C inert->heat stir Vigorous Stirring heat->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Extraction filter->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity and Catalyst Activity start->check_reagents protodeboronation Significant Protodeboronation? check_reagents->protodeboronation catalyst_inhibition Reaction Stalls? protodeboronation->catalyst_inhibition No use_milder_base Use Milder Base (K2CO3, K3PO4) protodeboronation->use_milder_base Yes change_ligand Use Bulky Ligand (e.g., SPhos, XPhos) catalyst_inhibition->change_ligand Yes anhydrous_cond Switch to Anhydrous Conditions use_milder_base->anhydrous_cond boronic_ester Use Boronic Ester (Pinacol, MIDA) anhydrous_cond->boronic_ester use_precatalyst Use Robust Pre-catalyst (e.g., G3-Palladacycle) change_ligand->use_precatalyst screen_conditions Screen Different Catalyst Systems use_precatalyst->screen_conditions

Caption: Troubleshooting decision tree for low-yielding Suzuki couplings.

Stability issues of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the likely causes?

A1: Arylboronic acids, including this compound, are susceptible to several degradation pathways in solution. The most common are:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by aqueous conditions, particularly at non-optimal pH.[1][2][3]

  • Oxidation: The boronic acid moiety can be oxidized, especially in the presence of reactive oxygen species, leading to the formation of phenols.[2][4][5] The presence of oxygen can also lead to the formation of biaryl homocoupling byproducts in the presence of a palladium catalyst.[6]

  • Formation of Boroxines: In concentrated solutions or upon dehydration, boronic acids can form cyclic anhydrides called boroxines. While this is often a reversible process upon addition of water, it can complicate quantification and reactivity.

The 1-methyl-1H-imidazole group in your specific compound could potentially influence these degradation pathways. For instance, it may alter the electronic properties of the arylboronic acid or chelate with trace metals, which could catalyze degradation.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If storage is necessary, the following conditions are recommended:

  • Temperature: Store at low temperatures (-20°C is often recommended for powders) to slow down the rate of chemical degradation.

  • Inert Atmosphere: Overlay the solution with an inert gas such as argon or nitrogen to minimize oxidation.

  • Solvent Choice: Use anhydrous, degassed solvents. For reactions like Suzuki-Miyaura coupling, ethereal solvents (e.g., dioxane, THF) or aprotic polar solvents (e.g., DMF, DMSO) are common. The choice of solvent can impact stability.

  • pH Control: If using aqueous solutions, be mindful of the pH. Protodeboronation of some arylboronic acids is slowest around pH 5 and increases under more acidic or basic conditions.[3]

Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction using this boronic acid. Could this be a stability issue?

A3: Yes, low yields in Suzuki-Miyaura coupling are frequently linked to the instability of the boronic acid.[6] Protodeboronation is a major side reaction that consumes the boronic acid and reduces the yield of the desired cross-coupled product.[6] The basic conditions required for the Suzuki-Miyaura reaction can promote this degradation pathway.[3][7]

Q4: How can I monitor the stability of my this compound solution?

A4: Several analytical techniques can be used to monitor the stability of your boronic acid solution over time:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent boronic acid from its degradation products, allowing for quantification of its purity over time.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals corresponding to the starting material and the appearance of new signals from degradation products. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment.[9]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers high resolution and sensitivity for separating and identifying the parent compound and its degradants.[9][10]

Troubleshooting Guides

Issue 1: Rapid Degradation of the Boronic Acid in Solution
Potential Cause Troubleshooting Step
Presence of Water Use anhydrous solvents and handle the compound under an inert atmosphere to prevent moisture exposure.
Non-optimal pH If an aqueous medium is necessary, buffer the solution to a pH where the boronic acid exhibits maximum stability (often slightly acidic for arylboronic acids).[3]
Presence of Oxygen Degas solvents thoroughly before use and maintain an inert atmosphere (e.g., argon or nitrogen) over the solution.
Light Exposure Store solutions in amber vials or protect from light to prevent photolytic degradation.
Trace Metal Contamination Use high-purity solvents and reagents to avoid metal-catalyzed decomposition.
Issue 2: Low Yields in Suzuki-Miyaura Coupling Reactions
Potential Cause Troubleshooting Step
Protodeboronation - Use milder bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH.[6]- Minimize reaction time by monitoring the reaction closely.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable under reaction conditions.[11]
Homocoupling of the Boronic Acid - Ensure the reaction is performed under a strictly inert atmosphere to exclude oxygen.[6]- Use high-purity, degassed solvents.
Catalyst Inactivation The imidazole moiety could potentially coordinate to the palladium catalyst. Consider using a higher catalyst loading or a different ligand that is less susceptible to displacement.
Poor Solubility Ensure the boronic acid is fully dissolved in the reaction solvent. The solubility of boronic acids can be influenced by the type and position of substituents.[12]

Experimental Protocols

Protocol 1: HPLC Method for Stability Monitoring

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

  • Objective: To quantify the amount of intact boronic acid and its degradation products over time.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The aqueous portion can be buffered (e.g., with ammonium acetate) to control pH and improve peak shape.[10] Using a mobile phase without a pH modifier can sometimes minimize on-column hydrolysis.[13]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Procedure:

    • Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile).

    • Subject aliquots of the solution to the desired stress conditions (e.g., different pH, temperature).

    • At specified time points, inject the samples onto the HPLC system.

    • Monitor the peak area of the parent boronic acid and any new peaks that appear.

    • Calculate the percentage of the remaining boronic acid at each time point.

Protocol 2: ¹H NMR for Qualitative Degradation Analysis
  • Objective: To qualitatively observe the degradation of the boronic acid.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent in which the boronic acid is soluble (e.g., DMSO-d₆, D₂O).

  • Procedure:

    • Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.

    • Acquire a ¹H NMR spectrum at time zero.

    • Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

    • Acquire subsequent ¹H NMR spectra at various time points.

    • Compare the spectra to observe the decrease in the intensity of the signals corresponding to the starting material and the emergence of new signals from degradation products.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Solution of Boronic Acid Stress Expose to Stress Conditions (e.g., pH, Temp, Light, O2) Prep->Stress Sampling Sample at Time Points Stress->Sampling HPLC HPLC Analysis Sampling->HPLC NMR NMR Analysis Sampling->NMR Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradants NMR->Identify Conclusion Determine Stability Profile Quantify->Conclusion Identify->Conclusion

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Suzuki_Coupling cluster_investigation Investigation cluster_solutions Potential Solutions cluster_outcome Outcome Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Purity and Stability Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inertness, Solvent, Base) Start->Check_Conditions Change_Base Use Milder Base Check_Reagents->Change_Base Protodeboronation Suspected Optimize_Time Optimize Reaction Time Check_Reagents->Optimize_Time Protect_BA Use Boronic Ester Check_Reagents->Protect_BA Degas_Solvent Thoroughly Degas Solvents Check_Conditions->Degas_Solvent Homocoupling Observed Improved_Yield Improved Yield Change_Base->Improved_Yield Optimize_Time->Improved_Yield Protect_BA->Improved_Yield Degas_Solvent->Improved_Yield

References

Common side reactions with (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation results in the formation of 1-methyl-2-phenylimidazole, where the boronic acid group is replaced by a hydrogen atom.[1] Homocoupling leads to the formation of a symmetrical biaryl, 4,4'-bis(1-methyl-1H-imidazol-2-yl)-1,1'-biphenyl. These side reactions are common for many arylboronic acids used in metal-catalyzed coupling reactions.[1][2]

Q2: Why is protodeboronation a significant issue with this specific boronic acid?

A2: this compound contains a basic imidazole ring. Boronic acids with basic nitrogen atoms can form zwitterionic species, particularly under neutral pH conditions. These zwitterionic intermediates can be highly susceptible to rapid protodeboronation through a unimolecular fragmentation of the carbon-boron bond.[1] The reaction conditions, such as pH and temperature, play a crucial role in the rate of this side reaction.[1]

Q3: How can I minimize the formation of the protodeboronated byproduct?

A3: Several strategies can be employed to suppress protodeboronation:

  • Control of pH: Shifting the pH away from neutral can reduce the concentration of the highly reactive zwitterionic species. The addition of an appropriate acid or base can help attenuate the rate of protodeboronation.[1]

  • Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate, can be effective. These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[1]

  • Reaction Conditions: Running the reaction under anhydrous conditions and at the lowest effective temperature can also help reduce the extent of protodeboronation.

Q4: What causes the formation of the homocoupled product, and how can it be prevented?

A4: Homocoupling of arylboronic acids is often catalyzed by the palladium catalyst used in the primary cross-coupling reaction.[2] This side reaction is particularly promoted by the presence of oxygen. To prevent homocoupling, it is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Using a minimal effective loading of the palladium catalyst can also be beneficial.

Q5: Are there any specific recommendations for the storage and handling of this compound?

A5: Like many boronic acids, this compound can be sensitive to air and moisture. It is recommended to store it in a tightly sealed container under an inert atmosphere and in a cool, dry place. Over time, boronic acids can undergo dehydration to form cyclic anhydride trimers known as boroxines. While this is often a reversible process upon exposure to water during the reaction setup, it can affect the stoichiometry. For critical applications, using a freshly opened bottle or a well-stored sample is advisable.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Desired Product 1. Inactive catalyst. 2. Incorrect base or solvent. 3. Degradation of the boronic acid.1. Use a fresh, active palladium catalyst and ligand. 2. Screen different base and solvent combinations. A common system is K₂CO₃ in a solvent mixture like toluene/water or dioxane/water.[3][4] 3. Use a fresh sample of the boronic acid or consider converting it to a more stable boronate ester.[1]
Significant Protodeboronation 1. Presence of excess water or protic sources. 2. Suboptimal pH leading to reactive zwitterionic species.[1] 3. High reaction temperature or prolonged reaction time.1. Use anhydrous solvents and ensure all reagents are dry. 2. Adjust the base used. A stronger base might be required, or conversely, a weaker base might be beneficial depending on the substrate. 3. Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long heating times.
High Levels of Homocoupling Product 1. Presence of oxygen in the reaction mixture. 2. High catalyst loading.1. Thoroughly degas the solvent and reaction mixture (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas.[2] 2. Reduce the palladium catalyst loading to the minimum effective amount (e.g., 1-2 mol%).
Complex Mixture of Products / Difficult Purification 1. Multiple side reactions occurring simultaneously. 2. The imidazole nitrogen is participating in side reactions (e.g., N-arylation).[5]1. Re-optimize the reaction conditions, focusing on temperature, inertness, and choice of base. 2. If N-arylation is suspected, consider protecting the imidazole nitrogen, although this adds extra steps to the synthesis. Purification often requires careful column chromatography.

Key Experimental Protocol Example: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Reagents:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Below are diagrams illustrating key concepts for troubleshooting and understanding the reactivity of this compound.

G start Low Yield or Impure Product check_reactants Are all reactants stable and pure? start->check_reactants check_conditions Are reaction conditions optimized? start->check_conditions check_reactants->check_conditions Yes solve_reactants Use fresh boronic acid. Consider boronate ester. check_reactants->solve_reactants No protodeboronation High Protodeboronation? check_conditions->protodeboronation No homocoupling High Homocoupling? protodeboronation->homocoupling No solve_proto Use anhydrous solvent. Adjust pH (base). Lower temperature. protodeboronation->solve_proto Yes solve_homo Thoroughly degas solvent. Maintain inert atmosphere. homocoupling->solve_homo Yes end Successful Reaction homocoupling->end No solve_reactants->end solve_proto->end solve_homo->end

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

G cluster_reactants Reactants cluster_products Potential Products Ar_Br Ar-Br Catalyst Pd Catalyst + Base Ar_Br->Catalyst Boronic_Acid R-B(OH)₂ (R = 4-(1-Me-Im)-Ph) Proto_Product Protodeboronation (R-H) Boronic_Acid->Proto_Product H⁺ source Homo_Product Homocoupling (R-R) Boronic_Acid->Homo_Product O₂ Boronic_Acid->Catalyst Desired_Product Desired Product (Ar-R) Catalyst->Desired_Product Suzuki-Miyaura (Desired Pathway) Catalyst->Proto_Product Side Reaction Catalyst->Homo_Product Side Reaction

Caption: Competing reaction pathways in cross-coupling.

References

Technical Support Center: Purification of Products from (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products derived from (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions involving this compound, particularly in Suzuki-Miyaura coupling reactions?

A1: Common impurities can be categorized as follows:

  • Homocoupling Products: Dimerization of the boronic acid or the coupling partner can occur.

  • Protodeborylation Products: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of 1-methyl-2-phenyl-1H-imidazole.

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can contaminate the product.

  • Unreacted Starting Materials: Incomplete reactions will leave residual boronic acid and the coupling partner.

  • Byproducts from Ligands: Phenylated impurities derived from phosphorus ligands can be a significant issue in some Suzuki-Miyaura couplings.

Q2: What are the general strategies for purifying products containing the 1-methyl-1H-imidazol-2-yl)phenyl moiety?

A2: The purification strategy depends on the specific properties of the product, but common methods include:

  • Column Chromatography: This is a widely used technique. Due to the basic nature of the imidazole ring, tailing can be an issue on silica gel. Using a modified mobile phase or a different stationary phase can mitigate this.

  • Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.

  • Acid-Base Extraction: The basic imidazole nitrogen allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.

Q3: My imidazole-containing product streaks badly on the silica gel column. How can I improve the separation?

A3: Tailing of basic compounds like your product on acidic silica gel is a common problem. Here are some solutions:

  • Add a Basic Modifier: Incorporate a small amount of a base like triethylamine (0.1-1%) or pyridine to your eluent system to neutralize the acidic sites on the silica gel.

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which can provide better separation for basic compounds.

  • Reverse-Phase Chromatography: For polar products, reverse-phase chromatography on a C18 column is often a very effective alternative.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Product is too polar and is retained on the silica gel column. Increase the polarity of the eluent system, for example, by using a higher percentage of methanol in a dichloromethane/methanol mixture.
Product decomposition on the acidic silica gel. Deactivate the silica gel with a base like triethylamine before packing the column, or switch to a neutral or basic stationary phase like alumina.
Co-elution with a byproduct. Optimize the eluent system by trying different solvent combinations. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may improve separation.
Problem 2: Product Fails to Crystallize
Possible Cause Troubleshooting Step
Product is an oil or has a low melting point. Consider purification by column chromatography instead.
Supersaturation has not been reached. Concentrate the solution further. Try scratching the inside of the flask with a glass rod to induce nucleation.
Presence of impurities inhibiting crystallization. Attempt to purify the crude product by another method, such as column chromatography, before attempting recrystallization.
Incorrect solvent system. Screen a variety of solvents or solvent mixtures to find a system where the product is soluble when hot but sparingly soluble when cold.

Data Presentation: Purification Method Comparison for Analogous Biaryl Imidazole Compounds

The following table summarizes typical purification outcomes for biaryl compounds structurally similar to those derived from this compound, as specific data for this exact starting material is limited in the literature.

Purification MethodTypical Isolated YieldTypical PurityNotes
Flash Column Chromatography (Silica Gel) 60-92%>95%Yield is highly dependent on the specific product and reaction efficiency. May require a basic modifier in the eluent.[1]
Recrystallization 70-90%>99%Excellent for obtaining highly pure solid products. Requires finding a suitable solvent system.
Preparative HPLC (Reverse Phase) 50-80%>99%Effective for polar compounds and for separating closely related impurities. Can be more time-consuming and expensive for large-scale purifications.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of a biaryl product from a Suzuki-Miyaura coupling reaction.

  • Preparation of the Crude Sample: After the reaction work-up, dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and concentrate the mixture to dryness on a rotary evaporator to obtain a dry powder.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture) and pack the column.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Start the elution with a low-polarity mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient for these types of compounds could be from 10% to 50% ethyl acetate in hexane. To mitigate tailing, consider adding 0.5% triethylamine to the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl (2-3 times). The basic imidazole-containing product will move into the aqueous layer.

  • Separation: Combine the acidic aqueous extracts.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (check with pH paper). The product should precipitate out if it is insoluble in water.

  • Back-Extraction: If the product remains in the aqueous phase, extract it back into an organic solvent like dichloromethane (3 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow start Crude Reaction Product dissolve Dissolve in Organic Solvent start->dissolve extraction Acid-Base Extraction dissolve->extraction column Column Chromatography extraction->column If impurities persist pure_product Pure Product extraction->pure_product If pure recrystallization Recrystallization column->recrystallization For solid products requiring higher purity column->pure_product If pure recrystallization->pure_product

Caption: General purification workflow for products from this compound reactions.

troubleshooting_chromatography start Poor Separation in Column Chromatography check_tailing Is there significant tailing? start->check_tailing add_base Add 0.1-1% Triethylamine to Eluent check_tailing->add_base Yes check_coelution Are spots overlapping on TLC? check_tailing->check_coelution No change_stationary_phase Switch to Neutral/Basic Alumina add_base->change_stationary_phase If tailing persists optimize_eluent Try a different solvent system (e.g., DCM/MeOH) check_coelution->optimize_eluent Yes gradient_elution Use a gradient elution optimize_eluent->gradient_elution reverse_phase Consider Reverse-Phase HPLC gradient_elution->reverse_phase If separation is still poor

Caption: Troubleshooting logic for column chromatography of imidazole-containing products.

References

Technical Support Center: Overcoming Reactivity Challenges with (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura coupling reactions involving (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the common causes?

A1: Poor reactivity of this compound in Suzuki-Miyaura coupling is a frequently encountered issue. The primary challenges are typically:

  • Protodeboronation: This is a common side reaction for heteroaryl boronic acids where the carbon-boron bond is cleaved and replaced with a hydrogen atom, leading to the formation of 1-methyl-2-phenyl-1H-imidazole as a byproduct and reducing the yield of the desired coupled product.

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the nitrogen atom of the N-methylimidazole ring can coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle, leading to reduced reaction rates and incomplete conversions. In some cases, this can lead to complete catalyst deactivation. For instance, the addition of 1-methylimidazole to a Suzuki-Miyaura reaction has been shown to cause a loss of reactivity[1].

Q2: How does the N-methylimidazole group specifically impact the reaction?

A2: The N-methylimidazole group introduces a Lewis basic site into the boronic acid. This can lead to deleterious coordination with the palladium catalyst, effectively titrating it out of the desired catalytic cycle. This catalyst inhibition is a significant contributor to the poor reactivity often observed with this substrate[1].

Q3: Should I consider protecting the imidazole nitrogen?

A3: In the case of this compound, the imidazole nitrogen is already protected with a methyl group. For other imidazole-containing boronic acids with a free N-H, protection is a common strategy to prevent catalyst inhibition. However, with the N-methylated compound, the Lewis basicity of the nitrogen still presents a challenge.

Q4: Are there alternative forms of the boronic acid I can use to improve stability and reactivity?

A4: Yes, converting the boronic acid to a more stable derivative can mitigate protodeboronation. Common strategies include the use of:

  • Pinacol esters: These are generally more stable than the corresponding boronic acids and can be used in the coupling reaction.

  • Trifluoroborate salts: Potassium trifluoroborate salts are often more stable and can be used directly in the coupling reaction, slowly releasing the boronic acid under the reaction conditions.

  • MIDA boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that can be used in a controlled, slow-release manner.

Troubleshooting Guides

Issue 1: Low Yield and Significant Protodeboronation

If you are observing low yields of your desired product and detecting the protodeboronated byproduct (1-methyl-2-phenyl-1H-imidazole), consider the following troubleshooting steps.

Troubleshooting Workflow for Protodeboronation

Caption: A workflow for troubleshooting low yields due to protodeboronation.

Recommended Actions:

  • Employ Anhydrous Conditions: Protodeboronation is often exacerbated by the presence of water. Switching to anhydrous solvents (e.g., dry dioxane, toluene, or THF) and using a base that does not generate water (e.g., CsF, K₃PO₄) can significantly suppress this side reaction.

  • Optimize the Base: The choice of base is critical. Strong aqueous bases can promote protodeboronation. Consider using weaker inorganic bases or fluoride-based bases under anhydrous conditions.

Base Solvent Typical Temperature (°C) Notes
K₂CO₃ (aq)Dioxane/Water80-100Prone to protodeboronation.
Cs₂CO₃Dioxane90-110Can be effective, but still may lead to protodeboronation.
K₃PO₄Toluene or Dioxane80-110Often a good choice for suppressing protodeboronation.
CsFIsopropanol or Dioxane80-100Anhydrous conditions are recommended.
  • Use a Boronic Acid Derivative: As mentioned in the FAQs, converting the boronic acid to a more stable form like a pinacol ester or a trifluoroborate salt is a highly effective strategy.

Issue 2: Reaction Stalls or Fails to Reach Completion (Catalyst Inhibition)

If your reaction starts but then stalls, or if you observe very low conversion of your starting materials, catalyst inhibition is a likely culprit.

Logical Flow for Addressing Catalyst Inhibition

Catalyst_Inhibition_Troubleshooting Start Reaction Stalls/ Low Conversion Step1 Increase Catalyst Loading Start->Step1 Step2 Screen Different Phosphine Ligands Step1->Step2 Ineffective Success Reaction Proceeds to Completion Step1->Success Effective Step3 Try an NHC-based Catalyst System Step2->Step3 Ineffective Step2->Success Effective Step3->Success Effective Failure Inhibition Still Observed Step3->Failure Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Base Catalyst Add Pd Precatalyst & Ligand Reagents->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Degas Degas Mixture Solvent->Degas Heat Heat under Inert Atmosphere Degas->Heat Quench Quench Reaction Heat->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

References

Technical Support Center: Suzuki Couplings with (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the heteroaromatic substrate, (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid. Below are troubleshooting guides and frequently asked questions to diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound often challenging?

This coupling is considered difficult primarily due to the presence of the 1-methyl-1H-imidazolyl group. The nitrogen atoms in the imidazole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which slows down or halts the catalytic cycle.[1][2] Additionally, like many heteroaryl boronic acids, this substrate can be susceptible to competitive side reactions such as protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[2][3]

Q2: What is the best catalyst system to use as a starting point for this coupling?

For challenging substrates like this, highly active catalyst systems are required. It is strongly recommended to start with a palladium precatalyst paired with a bulky, electron-rich phosphine ligand.[1][4]

  • Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling sterically hindered or complex heterocyclic substrates.[4][5]

  • Recommended Precatalysts: Second or third-generation Buchwald precatalysts (e.g., XPhos Pd G3) are often effective as they efficiently generate the active Pd(0) species.[4][5] Alternatively, using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand is a viable strategy.[6][4]

  • Alternative Ligands: N-heterocyclic carbene (NHC) ligands are also a powerful alternative to phosphines for difficult couplings.[4][7]

Q3: Which bases and solvents are most effective for this reaction?

The choice of base and solvent is critical and highly interdependent.[8][9]

  • Bases: A strong, non-nucleophilic inorganic base is often necessary to facilitate the transmetalation step without causing unwanted side reactions.[4] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective choices for difficult couplings.[6][4][5]

  • Solvents: Anhydrous, degassed aprotic polar solvents are standard. Common choices include 1,4-dioxane, toluene, or THF.[6][4] Often, the addition of water as a co-solvent (e.g., Dioxane/H₂O in a 10:1 ratio) can be beneficial for dissolving the base and facilitating the reaction.[4][10]

Q4: I'm observing significant protodeboronation. How can this be prevented?

Protodeboronation is a common failure mode for heteroaryl boronic acids, especially in the presence of aqueous bases.[6][2] To mitigate this, consider replacing the boronic acid with a more stable derivative:

  • Pinacol Esters or Trifluoroborate Salts: These derivatives are significantly more stable and less prone to protodeboronation.[6][11]

  • Diethanolamine Adducts: Boronic acids can be easily converted into crystalline, air-stable diethanolamine adducts which can be used directly in the coupling reaction, often with improved results.[4][12]

Q5: How can I minimize the formation of homocoupled biaryl byproduct from the boronic acid?

Homocoupling is often promoted by the presence of oxygen or the inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[6] To prevent this:

  • Ensure an Inert Atmosphere: Rigorously degas all solvents and the reaction vessel with an inert gas like argon or nitrogen before adding the catalyst.[6][1][4]

  • Use an Efficient Catalyst System: Employ a Pd(0) source (e.g., Pd₂(dba)₃) or a modern, highly efficient precatalyst that rapidly generates the active catalytic species.[6][4]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Materials

If you observe a significant amount of unreacted aryl halide and/or boronic acid, consider the following causes and solutions.

  • Possible Cause: Catalyst Poisoning/Inactivity

    • Solution: The imidazole nitrogen is likely inhibiting the palladium catalyst. Switch to a more robust and sterically shielded ligand system. Buchwald biarylphosphine ligands (SPhos, XPhos) or NHC ligands are designed to prevent such inhibitory coordination and should be your first choice.[6][1][4][5]

  • Possible Cause: Inefficient Oxidative Addition

    • Solution: If using an unreactive aryl chloride or an electron-rich aryl bromide, the oxidative addition step may be slow. Increase the reaction temperature and ensure you are using a highly electron-rich ligand like XPhos or RuPhos to accelerate this step.[4]

  • Possible Cause: Poor Reagent Purity

    • Solution: Ensure all reagents, particularly the boronic acid and aryl halide, are of high purity, as impurities can interfere with the catalytic cycle.[2][13]

Problem 2: Significant Formation of Side Products

If your desired product is formed in low yield alongside other major products, identify the side product to diagnose the issue.

  • Side Product: Protodeboronation (Aryl-H instead of Aryl-Aryl')

    • Solution: As detailed in the FAQ, the boronic acid is likely unstable under the reaction conditions. Convert the boronic acid to its corresponding pinacol ester, MIDA boronate, or trifluoroborate salt, which are more robust against protic cleavage.[6][11]

  • Side Product: Homocoupling (Boronic Acid Dimer)

    • Solution: This points to the presence of oxygen. Improve the degassing procedure for all solvents and ensure the reaction is maintained under a positive pressure of inert gas.[1] Using a Pd(0) source like Pd₂(dba)₃ can also help minimize this side reaction.[4]

  • Side Product: Decomposition of Starting Materials

    • Solution: The reaction temperature may be too high, leading to degradation. Try running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) to see if the selectivity improves.[2]

Data Presentation: Catalyst & Condition Selection

The tables below summarize recommended starting conditions for difficult Suzuki-Miyaura couplings based on literature for analogous challenging substrates.

Table 1: Recommended Catalyst Systems for Difficult Heteroaryl Couplings

Palladium Source Ligand Typical Loading (mol%) Notes
Pd₂(dba)₃ SPhos 1-3 Excellent general system for heteroaryl couplings.[14]
Pd(OAc)₂ XPhos 1-3 Highly active for sterically hindered substrates and aryl chlorides.[4][5]
XPhos Pd G3 (Internal) 1-2 A robust and reliable precatalyst, often effective under milder conditions.[4][15]

| Pd₂(dba)₃ | IMes (NHC) | 2-4 | N-heterocyclic carbene ligands are a powerful alternative to phosphines.[7][16] |

Table 2: Base and Solvent Selection Guide

Base Solvent System Temperature (°C) Advantages & Considerations
K₃PO₄ Dioxane / H₂O (10:1) 80 - 110 Often the most effective base for challenging couplings; requires careful degassing.[6][4][5]
Cs₂CO₃ Toluene or Dioxane 90 - 110 A strong base, very effective but more expensive. Good solubility in aprotic solvents.[4][7]
K₂CO₃ DME / H₂O (4:1) 80 - 100 A common, milder base. May be sufficient for more reactive coupling partners (iodides/bromides).[2][14][17]

| CsF | DME | 80 - 100 | Can be effective, particularly when substrate has base-sensitive functional groups.[10][16] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure that should be optimized for your specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is typically done by evacuating and backfilling the vessel three times.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) or the palladium source and ligand separately.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction: Place the sealed vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[6][4]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting starting material is consumed.[6][4]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[4][14]

Visual Guides

Catalyst Selection Workflow

G cluster_legend Legend l_start Start/End l_process Process/Action l_decision Decision start Select Coupling Partner (Aryl Halide / Triflate) partner_type Partner Reactivity? start->partner_type cat_iodide Start with: - Pd₂(dba)₃ / SPhos - K₃PO₄ in Dioxane/H₂O partner_type->cat_iodide Aryl Iodide or Triflate cat_bromide Start with: - XPhos Pd G3 - K₃PO₄ in Dioxane/H₂O partner_type->cat_bromide Aryl Bromide cat_chloride Use High-Activity System: - XPhos Pd G3 or Pd(OAc)₂ / XPhos - K₃PO₄ or Cs₂CO₃ in Toluene partner_type->cat_chloride Aryl Chloride (Challenging) end_node Proceed to Reaction cat_iodide->end_node cat_bromide->end_node cat_chloride->end_node

Caption: A decision workflow for selecting an initial catalyst system.

Troubleshooting Decision Tree

G cluster_legend Legend l_problem Problem l_question Question l_solution Solution problem Problem: Low Yield / No Reaction q1 Starting Material Consumed? problem->q1 sol1 Catalyst Inactive: 1. Switch to Buchwald Ligand (SPhos/XPhos). 2. Increase Temperature. 3. Increase Catalyst Loading. q1->sol1 No q2 Major Byproduct? q1->q2 Yes sol2 Protodeboronation: 1. Switch to Pinacol Ester or Trifluoroborate Salt. 2. Use Anhydrous Conditions. q2->sol2 Protodeboronation Product sol3 Homocoupling: 1. Rigorously Degas Solvents. 2. Use Pd(0) Source or Efficient Precatalyst. q2->sol3 Homocoupling Product sol4 Complex Mixture: 1. Lower Reaction Temp. 2. Screen Different Bases (e.g., Cs₂CO₃). q2->sol4 Other / Unidentified

Caption: A logical tree for troubleshooting low-yielding reactions.

References

How to prevent deboronation of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and use of this reagent, with a specific focus on preventing deboronation.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is particularly relevant for this compound due to the presence of the basic imidazole ring, which can facilitate decomposition.[2] Deboronation leads to the consumption of the starting material, reduced yields in coupling reactions like the Suzuki-Miyaura coupling, and the formation of impurities that can complicate purification.[1]

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the stability of this compound, it is crucial to store it under the correct conditions. The compound should be kept in a tightly sealed container in a dry and well-ventilated area. For long-term stability, refrigeration at temperatures below 4°C (39°F) is recommended.[1] Storing the compound under an inert atmosphere, such as nitrogen or argon, can further prevent degradation.[1]

Q3: What are the visible signs of degradation for my boronic acid?

A3: While visual inspection may not always be conclusive, signs of degradation can include a change in color or texture of the solid. The most reliable method to assess the purity of your boronic acid is through analytical techniques like NMR spectroscopy. The appearance of signals corresponding to 1-methyl-2-phenyl-1H-imidazole would indicate that protodeboronation has occurred. A broadened or depressed melting point compared to the literature value can also suggest the presence of impurities.[1]

Q4: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. Could deboronation be the cause?

A4: Yes, low yields in Suzuki-Miyaura coupling reactions are frequently a result of premature deboronation of the boronic acid.[3] This side reaction competes with the desired cross-coupling pathway.[3][4] Factors such as high temperatures, strong bases, and the presence of water can accelerate deboronation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in Suzuki-Miyaura coupling Premature deboronation of the boronic acid.1. Optimize the base: Use a weaker base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) instead of strong bases like NaOH or KOH.[1] 2. Lower the reaction temperature: If possible, reducing the temperature can decrease the rate of deboronation.[1] 3. Ensure anhydrous conditions: Use dry solvents and reagents to minimize water-facilitated deboronation.[1] 4. Use a more active catalyst: A highly active palladium catalyst can increase the rate of the desired coupling reaction relative to deboronation.
Formation of 1-methyl-2-phenyl-1H-imidazole as a major byproduct Significant protodeboronation has occurred.1. Convert to a more stable boronate ester: Consider converting the boronic acid to its pinacol or MIDA ester prior to the coupling reaction. These esters are more stable and can release the boronic acid in situ.[3] 2. "Slow-release" strategy: The use of MIDA boronates allows for a slow, controlled release of the boronic acid during the reaction, keeping its concentration low and minimizing side reactions.[2][3]
Inconsistent reaction outcomes Degradation of the boronic acid starting material.1. Check the purity of the boronic acid: Before use, verify the purity of the boronic acid by NMR or another suitable analytical method. 2. Follow strict storage protocols: Ensure the boronic acid is stored under cold, dry, and inert conditions.[1]

Experimental Protocols

Protocol 1: In Situ Formation of Pinacol Ester for Suzuki-Miyaura Coupling

This protocol is designed to protect the boronic acid from deboronation by converting it to a more stable pinacol ester immediately before the coupling reaction.

Materials:

  • This compound

  • Pinacol

  • Anhydrous toluene or other suitable solvent

  • Dean-Stark apparatus

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous reaction solvent (e.g., dioxane, toluene)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add anhydrous toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.

  • To a dry reaction vessel, add the aryl halide (1.0 equiv), the prepared pinacol ester (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous reaction solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Protocol 2: Suzuki-Miyaura Coupling Using a Milder Base

This protocol aims to minimize deboronation by employing a weaker base and carefully controlling the reaction conditions.

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Anhydrous solvent system (e.g., dioxane/water or toluene/ethanol/water)

Procedure:

  • To a dry Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed, anhydrous solvent system.

  • Heat the reaction mixture to a moderate temperature (e.g., 70-90 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Deboronation_Pathway cluster_0 Reaction Conditions A This compound B Desired Suzuki-Miyaura Coupling Product A->B Productive Pathway (Aryl Halide, Pd Catalyst, Base) C 1-Methyl-2-phenyl-1H-imidazole (Deboronated Byproduct) A->C Deboronation Pathway (H₂O, Heat, Strong Base) Pd Catalyst Pd Catalyst Base Base Heat Heat Water Water Troubleshooting_Logic cluster_conditions Optimization Strategies start Low Yield in Coupling Reaction check_purity Is the boronic acid pure? start->check_purity yes_pure Yes check_purity->yes_pure no_pure No check_purity->no_pure optimize Optimize Reaction Conditions yes_pure->optimize purify Purify or obtain new material no_pure->purify weaker_base Use Weaker Base optimize->weaker_base lower_temp Lower Temperature optimize->lower_temp anhydrous Ensure Anhydrous Conditions optimize->anhydrous ester_formation Convert to Boronate Ester optimize->ester_formation

References

Technical Support Center: Optimizing Reactions with (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid in chemical reactions, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: Heteroaryl boronic acids, such as the one , can present unique challenges. The Lewis basic nitrogen atom in the imidazole ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] Another common issue is protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene byproduct and reduced yield of the desired coupled product.[1]

Q2: Which palladium catalyst is most suitable for this type of boronic acid?

A2: While various palladium catalysts can be effective, for heteroaryl boronic acids, particularly those with potentially coordinating nitrogen atoms, palladium sources with bulky, electron-rich phosphine ligands are often preferred. Catalysts like Pd(dppf)Cl₂ have shown success in couplings involving nitrogen-containing heterocycles. For challenging couplings, more advanced pre-catalysts, such as those from the Buchwald-Hartwig G3 or G4 series (e.g., XPhos Pd G3), may offer improved performance.[2]

Q3: How does the purity of this compound affect the reaction outcome?

A3: The purity of the boronic acid is critical for the success and reproducibility of Suzuki-Miyaura coupling reactions. Impurities can interfere with the catalytic cycle, leading to lower yields and the formation of byproducts. It is highly recommended to use high-purity boronic acid (≥98%) to ensure predictable reactivity and minimize side reactions.

Q4: Can this boronic acid be used in other types of cross-coupling reactions?

A4: While primarily used in Suzuki-Miyaura coupling, boronic acids can also participate in other cross-coupling reactions, such as Chan-Lam and Liebeskind-Srogl couplings, for the formation of carbon-heteroatom bonds. However, reaction conditions would need to be optimized for each specific transformation.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound.

Issue Potential Cause Recommended Solution
Low to No Product Yield Inactive catalystEnsure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more active pre-catalyst.[2]
Poor choice of base or solventOptimize the base and solvent system. Refer to the quantitative data table below for recommended starting points. A combination of a carbonate or phosphate base with an ethereal solvent and water is often effective.
Protodeboronation of the boronic acidUse anhydrous solvents and ensure all reagents are dry. Minimizing reaction time and temperature can also help. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) may be beneficial.
Catalyst inhibition by the imidazole nitrogenThe use of bulky phosphine ligands on the palladium catalyst can mitigate this issue. Increasing the catalyst loading may also be necessary.
Formation of Homocoupled Byproduct Presence of oxygen in the reaction mixtureThoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Use of a Pd(II) pre-catalyst without efficient reductionEnsure your reaction conditions promote the in-situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species.
Incomplete Reaction Insufficient reaction time or temperatureMonitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly. Typical temperatures range from 80-110 °C.[2]
Inadequate mixingEnsure vigorous stirring, especially for heterogeneous mixtures.

Quantitative Data on Base and Solvent Optimization

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole) under various conditions. This data is compiled from typical conditions reported for structurally similar N-heterocyclic boronic acids and serves as a strong starting point for optimization.

Entry Base (Equivalents) Solvent System (v/v) Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)1001285-95
2K₃PO₄ (2.0)1,4-Dioxane / H₂O (4:1)1001280-90
3Cs₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)1001275-85
4K₂CO₃ (2.0)DME / H₂O (4:1)851680-90
5Na₂CO₃ (2.0)Toluene / EtOH / H₂O (2:1:1)901870-80
6K₂CO₃ (2.0)Acetonitrile / H₂O (3:1)802465-75

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl bromide, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow reagents Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst setup Reaction Setup: - Flame-dried flask - Inert atmosphere reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat & Stir (e.g., 100°C) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Workup: - Quench - Extract - Dry monitoring->workup purification Purification: (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield check_catalyst Check Catalyst Activity - Fresh? - Correct Loading? start->check_catalyst check_conditions Review Reaction Conditions - Base? - Solvent? - Temperature? start->check_conditions check_reagents Verify Reagent Quality - Boronic Acid Purity? - Degassed Solvents? start->check_reagents side_reactions Consider Side Reactions - Protodeboronation? - Homocoupling? start->side_reactions optimize_catalyst Optimize Catalyst System - Different Ligand? - Higher Loading? check_catalyst->optimize_catalyst optimize_conditions Systematic Optimization - Screen Bases - Screen Solvents check_conditions->optimize_conditions improve_reagents Use High-Purity Reagents - Anhydrous Solvents check_reagents->improve_reagents mitigate_side_reactions Mitigate Side Reactions - Anhydrous Conditions - Inert Atmosphere side_reactions->mitigate_side_reactions

Caption: A logical flow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

Troubleshooting failed reactions with substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving substituted phenylboronic acids. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions to navigate common challenges in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Here we address specific issues you may encounter during your experiments.

Q1: My Suzuki-Miyaura coupling reaction has failed or resulted in a very low yield. What are the first things I should check?

A1: A failed Suzuki-Miyaura coupling reaction can typically be attributed to a few key factors. Systematically review the following components of your experimental setup:

  • Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) is the active catalytic species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ.[1][2][3] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a more robust pre-catalyst like a Buchwald palladacycle, which can be more effective at generating the active species.[2][4]

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to the unwanted homocoupling of boronic acids.[4][5] It is crucial to thoroughly degas all solvents and ensure the reaction is maintained under a completely inert atmosphere (e.g., Nitrogen or Argon).[1][3]

  • Base and Solvent System: The choice of base and solvent is critical and interdependent.[2] The base must be strong enough to activate the boronic acid by forming the boronate species, but not so strong that it degrades sensitive functional groups.[3] Ensure the base is finely powdered and that the solvent system effectively solubilizes all reactants. Sometimes, adding a small amount of water to an organic solvent like dioxane or THF can improve the solubility of the base and facilitate the reaction.[3][6]

  • Purity of Boronic Acid: Impurities in the boronic acid, such as boroxines (the dehydrated trimer form), can inhibit the reaction. The purity of the boronic acid should be verified before use.

Q2: I am observing significant protodeboronation of my phenylboronic acid. What causes this and how can I prevent it?

A2: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] This is particularly prevalent with electron-rich or heteroaromatic boronic acids under harsh basic conditions or at elevated temperatures.[3]

  • Causes: The reaction is often catalyzed by acids or bases.[7][8] In base-catalyzed protodeboronation, a boronate intermediate is formed, which then reacts with a proton source (like water) in the rate-limiting step.[7]

  • Prevention Strategies:

    • Use Milder Bases: Switch from strong bases (e.g., NaOH, KOtBu) to milder options like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[2][3]

    • Lower Reaction Temperature: Higher temperatures accelerate protodeboronation.[3] If possible, run the reaction at a lower temperature, which may require a more active catalyst system.

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), an N-methyliminodiacetic acid (MIDA) ester, or a trifluoroborate salt.[3][7] These derivatives are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[7]

Q3: Homocoupling of my boronic acid (Glaser coupling) is a major side product. How can I minimize it?

A3: Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen and Pd(II) species.[5]

  • Prevention Strategies:

    • Rigorous Degassing: Ensure the reaction mixture is free of oxygen, which can facilitate the homocoupling pathway.[5]

    • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or ensure your Pd(II) precatalyst is efficiently reduced to Pd(0) at the start of the reaction.[2]

    • Optimize Ligand: Using bulky, electron-rich ligands can sometimes suppress homocoupling by sterically favoring the desired cross-coupling pathway over the homocoupling of two boronic acid molecules.[2]

    • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help keep its concentration low, disfavoring the second-order homocoupling reaction.[2]

Q4: My substituted phenylboronic acid is poorly reactive. How can the reaction be improved?

A4: The electronic and steric properties of substituents on the phenylboronic acid ring significantly impact reactivity.

  • Electron-Poor Phenylboronic Acids: While often more stable against protodeboronation, they can be less reactive in the transmetalation step. In some cases, particularly with nickel catalysts, electron-poor boronic acids have been shown to react faster.[9] For palladium-catalyzed reactions, a stronger base may be needed to facilitate the formation of the more nucleophilic boronate.[3][10]

  • Electron-Rich Phenylboronic Acids: These are more susceptible to protodeboronation. Using milder bases and lower temperatures is crucial. For challenging couplings, employing highly active Buchwald-type ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling, allowing it to outcompete the decomposition pathway.[2][3]

  • Ortho-Substituted Phenylboronic Acids: Steric hindrance from ortho substituents can slow down the transmetalation step.[11] To overcome this, use bulky, electron-rich phosphine ligands that promote both oxidative addition and reductive elimination.[12][13] Increasing the reaction temperature may also be necessary, but must be balanced against the risk of protodeboronation.[3]

Q5: How can I purify my substituted phenylboronic acid or the final product?

A5: Purification can be challenging as boronic acids can be sensitive to standard silica gel chromatography.[14]

  • Purifying Boronic Acids:

    • Recrystallization: This can be effective if a suitable solvent is found.[15]

    • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous layer, washed, and then re-acidified to precipitate the pure compound.[16]

    • Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that precipitates and can be isolated by filtration. The free boronic acid can be recovered or the adduct can be used directly in the coupling reaction.[4][14][17]

  • Purifying Final Products: Standard flash column chromatography on silica gel is typically used to purify the final biaryl product.[1][18] For very nonpolar compounds, trituration with a solvent like hexane can be effective.

Troubleshooting Workflow

This workflow provides a logical path to diagnose and solve failed reactions.

TroubleshootingWorkflow Troubleshooting Workflow for Failed Suzuki-Miyaura Reactions start Reaction Failed or Low Yield analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analyze sm_unchanged Observation: Starting Materials Unchanged analyze->sm_unchanged >80% SM remaining protodeboronation Observation: Protodeboronation Product analyze->protodeboronation Major side product is Ar-H homocoupling Observation: Boronic Acid Homocoupling analyze->homocoupling Major side product is Ar-Ar complex_mixture Observation: Complex Mixture / Decomposition analyze->complex_mixture Multiple unidentifiable products sol_catalyst Check Catalyst Activity - Use fresh catalyst/ligand - Switch to a more active pre-catalyst (e.g., Buchwald G3) sm_unchanged->sol_catalyst sol_conditions Optimize Reaction Conditions - Increase temperature - Screen different bases/solvents sm_unchanged->sol_conditions sol_inert Ensure Inert Atmosphere - Thoroughly degas solvents - Use Schlenk techniques sm_unchanged->sol_inert sol_base Use Milder Base (e.g., K3PO4, KF, Cs2CO3) protodeboronation->sol_base sol_temp Lower Reaction Temperature protodeboronation->sol_temp sol_protect Protect Boronic Acid (e.g., convert to pinacol or MIDA ester) protodeboronation->sol_protect sol_degas Improve Degassing Protocol homocoupling->sol_degas sol_pd0 Use Pd(0) Source Directly (e.g., Pd(PPh3)4) homocoupling->sol_pd0 sol_ligand Optimize Ligand Choice (Bulky, electron-rich ligands) homocoupling->sol_ligand sol_purity Check Starting Material Purity complex_mixture->sol_purity sol_temp_down Lower Reaction Temperature to prevent thermal decomposition complex_mixture->sol_temp_down

Caption: A decision tree for troubleshooting common Suzuki-Miyaura reaction failures.

Summary of Reaction Parameters and Troubleshooting

The tables below summarize common reaction conditions and provide a quick reference for troubleshooting.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Considerations
Palladium Catalyst Pd(OAc)₂ (2 mol%), Pd(dppf)Cl₂ (2 mol%), or Buchwald Precatalyst (1-2 mol%)Pd(II) sources are common but require in situ reduction. Buchwald precatalysts are often more active and reliable for challenging substrates.[1][3][4]
Ligand SPhos, XPhos, or other Buchwald-type ligands (2-4 mol%)Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, crucial for hindered or deactivated substrates.[1][2]
Base K₃PO₄ (2-3 equiv) or Cs₂CO₃ (2-3 equiv)K₃PO₄ and Cs₂CO₃ are effective and generally compatible with many functional groups. Ensure the base is finely powdered.[1][3]
Solvent Toluene/H₂O (10:1), Dioxane/H₂O (4:1), or THF/H₂O (10:1)Aprotic solvents with a small amount of water are commonly used to dissolve both organic substrates and inorganic bases.[1][3]
Temperature 80–110 °CHigher temperatures increase reaction rates but can also accelerate decomposition pathways like protodeboronation.[3][4]
Boronic Acid 1.2–1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion.[1][18]

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction Inactive catalyst; Insufficiently reactive conditions; Poorly soluble reagents.Use a fresh, active catalyst/precatalyst; Increase temperature; Screen different solvents and more soluble bases.[2][3][4]
Protodeboronation Base is too strong; Temperature is too high; Boronic acid is inherently unstable.Use a milder base (K₃PO₄, KF); Lower the reaction temperature; Protect the boronic acid as a pinacol or MIDA ester.[3]
Homocoupling Presence of oxygen; Inefficient reduction of Pd(II) to Pd(0).Improve degassing technique; Use a direct Pd(0) source; Use bulky ligands to sterically disfavor homocoupling.[2][5]
Slow/Stalled Reaction Steric hindrance (ortho-substituents); Deactivating electronic effects.Switch to a more active catalyst system (e.g., Buchwald); Increase temperature; Use a stronger base (if protodeboronation is not an issue).[2]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [1][3][4]

This protocol provides a general starting point for the coupling of a substituted phenylboronic acid with an aryl bromide.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere Setup: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of Toluene and 0.5 mL of water) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 2-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Purification of Phenylboronic Acid via Diethanolamine Adduct [4]

This procedure is useful for purifying boronic acids that are difficult to recrystallize or handle.

  • Dissolution: In a vial, dissolve the crude phenylboronic acid (1.0 equiv) in a minimal amount of a solvent like methylene chloride or ether.

  • Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise. A white precipitate should form.

  • Isolation: Continue stirring the slurry for 15-20 minutes. Isolate the white solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically with protic solvents.

Analytical Techniques for Reaction Monitoring

Properly analyzing your reagents and reaction progress is critical for successful troubleshooting.

  • ¹H and ¹¹B NMR Spectroscopy: NMR is invaluable for confirming the structure and purity of your starting boronic acid and final product. ¹¹B NMR is particularly useful for observing the boron atom's chemical environment, which can indicate degradation or the formation of boroxines.[19]

  • High-Performance Liquid Chromatography (HPLC) and LC-MS: These are the most common techniques for monitoring reaction progress. A stability-indicating HPLC method is essential to separate the starting materials, product, and any side products like the protodeboronated or homocoupled species.[19] Be aware that some boronic acids can degrade on-column during reversed-phase HPLC analysis.[19] Using aprotic diluents or faster analysis times can help mitigate this issue.[19]

References

Technical Support Center: Analytical Challenges in Monitoring Reactions with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues with boronic acids that can affect analytical monitoring?

A1: Boronic acids are susceptible to several degradation pathways that can complicate analysis and impact reaction outcomes. The main issues are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. It is often promoted by the presence of water, strong bases, or high temperatures.[1] This side reaction consumes the starting material and reduces the yield of the desired product.[1]

  • Oxidative Deboronation: The empty p-orbital on the boron atom is susceptible to attack by reactive oxygen species (ROS), leading to the conversion of the boronic acid into an alcohol and boric acid.[2] This is a significant issue in biological contexts but can also occur in chemical reactions if oxygen is not excluded.[2]

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[3] This is a reversible equilibrium process driven by the removal of water. While boroxines can sometimes be active coupling partners, their formation complicates analysis by introducing new species into the reaction mixture.[1][3]

Q2: Why am I seeing multiple peaks for my boronic acid starting material in my HPLC chromatogram?

A2: The presence of multiple peaks for a single boronic acid is a common analytical challenge. This can be due to:

  • Boroxine Formation: The boronic acid may be in equilibrium with its corresponding boroxine, which will likely have a different retention time.[3]

  • On-column Degradation: The aqueous mobile phases used in reversed-phase HPLC can promote the hydrolysis of boronate esters to their corresponding boronic acids, leading to peak splitting or additional peaks.[4][5]

  • Impurities: The starting material itself may contain impurities or small amounts of homocoupled byproducts.

Q3: Are there more stable alternatives to boronic acids for cross-coupling reactions?

A3: Yes, several derivatives of boronic acids offer enhanced stability and can be used as "slow-release" sources of the active boronic acid under reaction conditions.[6] These include:

  • Boronate Esters (e.g., Pinacol Esters): These are generally more stable to storage and reaction conditions than the corresponding boronic acids, though they can be less reactive.[7]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are resistant to decomposition on the benchtop under air.[8] They slowly release the corresponding boronic acid under the basic conditions of many cross-coupling reactions.[8]

  • Trifluoroborate Salts: Potassium trifluoroborate salts (R-BF₃K) are another class of air-stable boronic acid surrogates.[1]

Q4: Can ¹¹B NMR be used for quantitative analysis of my reaction?

A4: Yes, ¹¹B NMR spectroscopy is a powerful, non-destructive technique for monitoring reactions involving boronic acids. It provides direct information about the boron species in solution.[9][10] It can distinguish between sp²-hybridized trigonal planar boronic acids and sp³-hybridized tetrahedral boronate species.[10][11] While ¹¹B NMR is inherently quantitative, its lower sensitivity compared to ¹H NMR means that higher concentrations of the analyte are required.[12]

Troubleshooting Guides

HPLC and UPLC-MS Analysis
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape or Tailing 1. Interaction of the boronic acid with free silanol groups on the silica-based column. 2. Inappropriate mobile phase pH causing partial ionization.1. Use an end-capped column or a column with a different stationary phase (e.g., biphenyl).[3] 2. Add a modifier like formic acid or trifluoroacetic acid to the mobile phase to suppress ionization.[3]
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or temperature. 2. On-column degradation or equilibration between boronic acid and boroxine.1. Ensure proper mobile phase mixing and use a column oven for temperature control.[3] 2. Use a non-aqueous, aprotic diluent for sample preparation and a mobile phase with lower water content or a faster gradient.[3][4]
No or Poor MS Signal 1. Formation of neutral boroxines which are difficult to ionize. 2. Poor ionization efficiency of the boronic acid itself.1. Optimize MS source parameters to promote the detection of adducts or fragments.[13] 2. Consider derivatization (e.g., with MIDA) to improve ionization and sensitivity.[14]
Hydrolysis of Boronate Esters on Column 1. Presence of water in the mobile phase. 2. Acidic or basic conditions in the mobile phase.1. Use non-aqueous and aprotic diluents.[4] 2. Employ a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent to stabilize the ester.[4][5]
NMR Spectroscopy Analysis
Problem Potential Cause(s) Suggested Solution(s)
Broad or Disappearing B(OH)₂ Proton Signals in ¹H NMR 1. Chemical exchange with residual water (H₂O/HDO) in the deuterated solvent.1. Use a freshly opened ampule of high-purity deuterated solvent or a solvent that has been dried over molecular sieves.[3]
Difficulty in Quantifying Conversion 1. Overlapping signals of starting materials and products. 2. Poor baseline or inaccurate integration.1. Use a higher field NMR spectrometer for better resolution or utilize 2D NMR techniques (e.g., COSY) to identify non-overlapping signals.[3] 2. Add a known amount of an internal standard with a clean, isolated signal (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.[3]
Complex ¹¹B NMR Spectrum 1. Presence of multiple boron species in equilibrium (e.g., boronic acid, boronate ester, boroxine).1. This is often representative of the reaction mixture. Use the distinct chemical shifts to identify and quantify each species.[12] 2. Consider adding fluoride ions, which can form distinct adducts with boronic acids and boronate esters, leading to better-resolved signals.[12]

Data Presentation

Comparison of Boronic Acid vs. Boronate Ester in Suzuki-Miyaura Coupling

The following table summarizes representative data for the Suzuki-Miyaura coupling of phenylboron reagents with 4-iodoanisole, illustrating the trade-off between reactivity and stability.

ReagentReaction Time (hours)Yield (%)Key Characteristics
Phenylboronic Acid1~95Higher reactivity, lower stability, prone to protodeboronation.[7]
Phenylboronic Acid Pinacol Ester4~85Lower reactivity, higher stability, easier to handle.[7]

Experimental Protocols

Protocol 1: Monitoring a Suzuki-Miyaura Coupling by RP-HPLC

This protocol provides a general method for monitoring the progress of a Suzuki-Miyaura coupling reaction using reversed-phase high-performance liquid chromatography.

1. Reaction Sampling and Quenching:

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol.[15] This stops the catalytic cycle. The quenching solution can also contain an internal standard for more accurate quantification.[15]

2. Sample Preparation:

  • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • If necessary, perform further dilutions to ensure the analyte concentrations are within the linear range of the detector.

3. HPLC Conditions (Example):

  • Column: C18 stationary phase (e.g., 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable percentage of B, then ramp up linearly to elute the products (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength where reactants and products have significant absorbance (e.g., 254 nm).[15]

4. Data Analysis:

  • Identify the peaks corresponding to the starting materials, product, and any byproducts based on their retention times (determined by injecting pure standards).

  • Integrate the peak areas for each component.

  • Calculate the percent conversion of the limiting starting material and the yield of the product at each time point, preferably relative to an internal standard.[15]

Protocol 2: In-Situ Reaction Monitoring by ¹¹B NMR Spectroscopy

This protocol describes the use of ¹¹B NMR to monitor the conversion of a boronic acid to a boronate ester.

1. Sample Preparation:

  • In an NMR tube, dissolve the boronic acid (e.g., phenylboronic acid) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire an initial ¹¹B NMR spectrum of the starting material. The sp² boronic acid should give a characteristic broad signal.

2. Reaction Initiation and Monitoring:

  • Add the diol reactant (e.g., catechol) to the NMR tube.

  • Acquire ¹¹B NMR spectra at regular intervals to monitor the reaction progress.

  • The formation of the tetrahedral boronate ester will result in the appearance of a new, sharper signal at a different chemical shift (typically upfield).[9][10]

3. NMR Parameters (Example):

  • Spectrometer: 400 MHz or higher.

  • Nucleus: ¹¹B.

  • Acquisition: Standard single-pulse experiment.

  • Reference: BF₃·OEt₂ as an external standard.

4. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the signals corresponding to the boronic acid and the boronate ester.

  • The ratio of the integrals directly corresponds to the molar ratio of the two species in the solution, allowing for the calculation of conversion over time.[12]

Visualizations

Boronic_Acid_Degradation_Pathways BA R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) BA->Boroxine - 3 H₂O + 3 H₂O Protodeboronation R-H (Protodeboronation Product) BA->Protodeboronation + H⁺ / H₂O or Base Oxidation R-OH (Oxidation Product) BA->Oxidation + [O] (e.g., ROS)

Caption: Common degradation pathways of boronic acids.

HPLC_Troubleshooting_Workflow Start Start: HPLC Analysis Issue (e.g., Poor Peak Shape, Multiple Peaks) CheckMethod Review Method Parameters (Mobile Phase, Gradient, Temp) Start->CheckMethod CheckStability Investigate Analyte Stability (Boroxine Formation, Hydrolysis) Start->CheckStability ModifyMP Modify Mobile Phase (Add Acid, Change pH, Use Aprotic Solvent) CheckMethod->ModifyMP CheckStability->ModifyMP UseDeriv Consider Derivatization (e.g., MIDA Ester) CheckStability->UseDeriv ChangeColumn Change Column (End-capped, Different Phase) Resolved Issue Resolved ChangeColumn->Resolved If successful ModifyMP->ChangeColumn If no improvement ModifyMP->Resolved If successful UseDeriv->Resolved If successful

Caption: Troubleshooting workflow for HPLC analysis of boronic acids.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectra of Phenylboronic Acids with Heterocyclic Substituents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectra of phenylboronic acid and discusses the expected spectral characteristics of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid and a related analogue, (4-(1H-Pyrazol-1-yl)phenyl)boronic acid. This information is valuable for the identification and characterization of these compounds in various research and development settings.

¹H NMR Data Comparison
CompoundPhenyl H (ppm)Imidazole/Pyrazole H (ppm)Methyl H (ppm)B(OH)₂ (ppm)Solvent
Phenylboronic Acid7.33-7.99 (m)N/AN/ABroad signalDMSO-d₆
This compoundExpectedExpectedExpectedBroad signalDMSO-d₆
(4-(1H-Pyrazol-1-yl)phenyl)boronic acidExpectedExpectedN/ABroad signalDMSO-d₆

Note: "Expected" indicates that while specific data is not available, signals are anticipated in these regions based on the chemical structure.

Analysis of Phenylboronic Acid Spectrum:

The ¹H NMR spectrum of phenylboronic acid in DMSO-d₆ typically shows a complex multiplet for the aromatic protons in the region of δ 7.33-7.99 ppm.[1] The protons ortho to the boronic acid group are expected to be the most deshielded and appear further downfield. The boronic acid protons themselves often appear as a broad singlet, the chemical shift of which can be highly variable and dependent on concentration and the presence of water.

Expected Spectral Features of Substituted Phenylboronic Acids:

  • This compound: The introduction of the 1-methyl-1H-imidazol-2-yl group at the para position of the phenyl ring is expected to significantly influence the chemical shifts of the aromatic protons. The phenyl protons will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The imidazole ring protons would present as two singlets or doublets, and a distinct singlet for the N-methyl group would be observed, likely in the range of δ 3.5-4.0 ppm.

  • (4-(1H-Pyrazol-1-yl)phenyl)boronic acid): Similar to the imidazole derivative, the phenyl protons of this compound are expected to show a splitting pattern indicative of 1,4-disubstitution. The pyrazole ring protons will have characteristic chemical shifts and coupling constants.

Experimental Protocols

A general protocol for acquiring ¹H NMR spectra of boronic acids is provided below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the boronic acid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Solvent: DMSO-d₆ is a common choice for boronic acids due to their good solubility and the ability to observe the exchangeable B(OH)₂ protons.

  • Acquisition Parameters:

    • A standard ¹H NMR pulse sequence is used.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 to 64 scans).

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Structural Comparison of Phenylboronic Acid Derivatives

The following diagram illustrates the structural relationship between the discussed compounds.

G Structural Comparison of Phenylboronic Acids PBA Phenylboronic Acid MIPBA This compound PBA->MIPBA Addition of 1-Methyl-1H-imidazol-2-yl PPBA (4-(1H-Pyrazol-1-yl)phenyl)boronic acid PBA->PPBA Addition of 1H-Pyrazol-1-yl

Caption: Structural relationship of the compared boronic acids.

References

A Comparative Guide to the Reactivity of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic Acid and Other Arylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid with other commonly used arylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The selection of an appropriate boronic acid is crucial for the successful synthesis of complex molecules, impacting reaction efficiency, yield, and overall synthetic strategy. This document presents available experimental data, discusses the underlying factors governing reactivity, and provides detailed experimental protocols to aid in the rational design of cross-coupling reactions.

Executive Summary

The reactivity of an arylboronic acid in Suzuki-Miyaura coupling is fundamentally governed by the electronic and steric properties of the substituents on the aromatic ring. Electron-donating groups generally enhance reactivity by increasing the nucleophilicity of the organic fragment, while electron-withdrawing groups tend to decrease reactivity. Steric hindrance, particularly at the ortho position to the boronic acid moiety, can significantly impede the reaction rate.

This compound is a heteroaryl-substituted phenylboronic acid. The 1-methyl-1H-imidazol-2-yl substituent is known to be electron-withdrawing, which is anticipated to reduce the reactivity of the boronic acid in comparison to unsubstituted phenylboronic acid or those bearing electron-donating groups. This guide provides a framework for understanding and comparing its reactivity profile.

Data Presentation: Comparative Reactivity in Suzuki-Miyaura Coupling

Boronic AcidSubstituent on Phenyl RingElectronic Effect of SubstituentHammett Constant (σp)Aryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acid-HNeutral0.004-chlorotoluenePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O100296[1]
(4-Methoxyphenyl)boronic acid-OCH₃Electron-donating-0.274-bromoanisolePd/RHAK₂CO₃Ethanol10024>95%[2]
(4-Nitrophenyl)boronic acid-NO₂Electron-withdrawing0.784-bromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[3]
This compound -1-Methyl-1H-imidazol-2-ylElectron-withdrawing +0.26 (σI) --------

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for obtaining meaningful and comparable results. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction which can be adapted for comparing the reactivity of different boronic acids.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualization

Experimental Workflow for Reactivity Comparison

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Select Boronic Acids (Substituted Phenylboronic Acids) D Set up Parallel Reactions A->D B Select Common Aryl Halide B->D C Define Standardized Reaction Conditions (Catalyst, Base, Solvent, Temperature) C->D E Monitor Reaction Progress (TLC, GC/LC-MS) D->E F Work-up and Purify Products E->F G Characterize and Quantify Yields F->G H Compare Reactivity (Yields vs. Time) G->H

Caption: A general workflow for the comparative study of boronic acid reactivity.

Logical Relationship of Substituent Effects on Reactivity

G cluster_input Boronic Acid Substituent cluster_property Electronic Property cluster_output Expected Reactivity in Suzuki Coupling A Electron-Donating Group (e.g., -OCH3, -CH3) D Increased Nucleophilicity of Aryl Group A->D B Neutral Group (e.g., -H) E Baseline Nucleophilicity B->E C Electron-Withdrawing Group (e.g., -NO2, -CN, -1-Methyl-1H-imidazol-2-yl) F Decreased Nucleophilicity of Aryl Group C->F G Higher Reactivity D->G H Moderate Reactivity E->H I Lower Reactivity F->I

Caption: Influence of electronic effects on boronic acid reactivity in Suzuki coupling.

References

Navigating Suzuki Coupling: A Comparative Guide to Alternatives for (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. However, the use of heteroaryl boronic acids, such as (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid, can be fraught with challenges due to their inherent instability and propensity for protodeboronation. This guide provides an objective comparison of viable alternatives, supported by experimental data, to empower informed decisions in your synthetic endeavors.

The primary challenge with many heteroaryl boronic acids lies in the cleavage of the C-B bond, a process that diminishes the concentration of the active coupling partner and leads to inconsistent yields and the need for excess reagents. To circumvent these issues, several more stable and reliable alternatives have been developed, with potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates emerging as the frontrunners.

Performance Comparison: Boronic Acids vs. Alternatives

The superior performance of potassium heteroaryltrifluoroborates and MIDA boronates is particularly evident in challenging Suzuki-Miyaura cross-coupling reactions where traditional boronic acids falter. The enhanced stability of these alternatives translates to more reliable and reproducible outcomes, often with higher yields.

Boron Reagent ClassKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Boronic Acids Readily available for many aryl and some heteroaryl systems.Prone to protodeboronation, especially with electron-rich or certain heteroaryl systems; can be difficult to purify and may have uncertain stoichiometry.Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), aqueous solvent mixtures.
Potassium Organotrifluoroborates Significantly more stable than boronic acids; bench-stable, crystalline solids that are resistant to protodeboronation and air/moisture.[1][2] Often provide higher and more reproducible yields.[1]Require an additional synthetic step from the corresponding boronic acid or other precursors.Pd catalyst, base (e.g., K₂CO₃, CsF), often in aqueous or alcoholic solvents.[1][3]
MIDA Boronates Exceptionally stable and compatible with a wide range of reaction conditions, including chromatography.[4][5] Allow for the slow, controlled release of the boronic acid under basic conditions, minimizing decomposition.[5][6] Enable iterative cross-coupling strategies.[6]Require protection and deprotection steps, adding to the overall synthetic sequence.Pd catalyst, base (typically K₃PO₄ for slow release), often in anhydrous solvents, followed by aqueous basic workup for deprotection.[5][7]

Experimental Data: A Snapshot of Performance

The following tables summarize representative yields for Suzuki-Miyaura cross-coupling reactions using different boron reagents. While direct comparative data under identical conditions can be limited as researchers often select the optimal reagent for a given challenging substrate, the presented data illustrates the utility of these alternatives.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling with Heteroaryl Substrates

Aryl HalideBoron ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Chloro-2-thiophene carbaldehyde3-Thiophene boronic acid0.25% Pd(OAc)₂ / Ligand 1K₃PO₄Toluene1001271[8]
3-Chloro-2,5-dimethylpyrazine3-Thiophene boronic acid0.25% Pd(OAc)₂ / Ligand 1K₃PO₄Toluene1001295[8]
4-BromoanisolePotassium β-trifluoroborato amidePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O801250 (unoptimized)[3]
4-ChloroanisolePotassium 2-pyridyltrifluoroboratePd(OAc)₂ / XPhosK₂CO₃CPME/H₂O801892[2]
4-Chloroanisole2,6-Difluorophenylboronic acidPrecatalyst 13 (XPhos-based)K₃PO₄THF/H₂ORT0.593[9]
4-Tolyl MIDA boronate2-BromobenzonitrilePd catalystEt₃NWaterRT-92[7]

Note: Ligand 1 refers to a specific monophosphine ligand described in the cited reference. CPME = Cyclopentyl methyl ether. RT = Room Temperature.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of potassium heteroaryltrifluoroborates and their subsequent use in Suzuki-Miyaura coupling, as well as a protocol for the coupling of MIDA boronates.

Protocol 1: Synthesis of Potassium Heteroaryltrifluoroborate

This protocol outlines a general procedure for the conversion of a heteroarylboronic acid to its corresponding potassium trifluoroborate salt.

Materials:

  • Heteroarylboronic acid (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂) (4.0 equiv)

  • Methanol

  • Acetone

  • Diethyl ether

Procedure:

  • Dissolve the heteroarylboronic acid in methanol.

  • Add a saturated aqueous solution of potassium hydrogen fluoride.

  • Stir the resulting mixture at room temperature for 30 minutes.[1]

  • Remove the methanol under reduced pressure.

  • Add acetone to the residue and stir the suspension for 10 minutes.

  • Filter the solid through a Büchner funnel and wash sequentially with acetone and diethyl ether.[1]

  • Dry the solid under high vacuum to afford the potassium heteroaryltrifluoroborate.[1]

Protocol 2: Suzuki-Miyaura Coupling of a Potassium Heteroaryltrifluoroborate

This protocol provides a general method for the palladium-catalyzed cross-coupling of a potassium heteroaryltrifluoroborate with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium heteroaryltrifluoroborate (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the aryl halide, potassium heteroaryltrifluoroborate, palladium catalyst, ligand, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of a MIDA Boronate

This protocol describes a general procedure for the cross-coupling of a MIDA boronate, which often utilizes a slow-release strategy.

Materials:

  • Aryl halide (1.0 equiv)

  • MIDA boronate (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add the aryl halide and the MIDA boronate.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and perform a mild aqueous basic workup (e.g., with NaHCO₃ solution) to hydrolyze the MIDA ester if the free boronic acid is desired for subsequent steps, or proceed with purification directly.[5]

  • Purify the product by column chromatography.

Visualizing the Chemistry

To better understand the relationships and processes discussed, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle Aryl-X Aryl/Heteroaryl Halide (Ar-X) Ox_Add Oxidative Addition Aryl-X->Ox_Add 1 Boron_Reagent Boronic Acid Derivative (R-B(OR)₂) Transmetal Transmetalation Boron_Reagent->Transmetal 2 Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Ox_Add Base Base Base->Transmetal Ox_Add->Transmetal Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Pd_Catalyst Regeneration Product Biaryl Product (Ar-R) Red_Elim->Product 3

General workflow of the Suzuki-Miyaura cross-coupling reaction.

Boron_Reagent_Stability cluster_boronic_acid Boronic Acid cluster_trifluoroborate Potassium Trifluoroborate cluster_mida MIDA Boronate BA R-B(OH)₂ Decomposition Protodeboronation (R-H) BA->Decomposition Unstable Suzuki Suzuki Coupling BA->Suzuki Prone to side reactions TFB [R-BF₃]⁻K⁺ TFB->Suzuki MIDA R-B(MIDA) MIDA->Suzuki

References

The Synthetic Edge: A Comparative Guide to Imidazole-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazole moiety is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction and functionalization of this privileged heterocycle are therefore critical steps in modern synthesis. Imidazole-substituted boronic acids and their derivatives have emerged as exceptionally versatile and advantageous reagents for this purpose. This guide provides an objective comparison of their performance in key synthetic transformations against common alternatives, supported by experimental data and detailed protocols.

Key Advantages at a Glance:

  • Versatility in C-N and C-C Bond Formation: Imidazole-substituted boronic acids are adept reagents for both N-arylation via Chan-Lam coupling and C-arylation through the Suzuki-Miyaura reaction.

  • Mild Reaction Conditions: These reagents often enable transformations to proceed under milder conditions (e.g., lower temperatures, weaker bases) compared to alternatives like Buchwald-Hartwig or Stille couplings.[1][2]

  • High Functional Group Tolerance: The Suzuki-Miyaura and Chan-Lam couplings are renowned for their compatibility with a wide range of sensitive functional groups, minimizing the need for protecting group strategies.[3][4]

  • Improved Safety and Handling: Boronic acids are generally more stable, less toxic, and easier to handle than the organotin reagents used in Stille coupling or the often air- and moisture-sensitive organozinc reagents in Negishi coupling.[5][6]

Comparison 1: N-Arylation of Imidazoles

The formation of a C-N bond between an aryl group and an imidazole nitrogen is a common strategy in medicinal chemistry. The copper-catalyzed Chan-Lam coupling, which utilizes an aryl boronic acid, presents a powerful alternative to the palladium-catalyzed Buchwald-Hartwig amination.

The Chan-Lam coupling provides an air-stable pathway for C-N bond formation, often proceeding under milder conditions than both Ullmann and Buchwald-Hartwig couplings.[1][7]

Quantitative Performance Comparison: N-Arylation Methods
MethodCoupling PartnersCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Chan-Lam Coupling Imidazole + Aryl Boronic AcidCu(OAc)₂PyridineCH₂Cl₂RT48~60-90%Air-stable, mild conditions, lower cost catalyst.[7][8]Can require stoichiometric copper; yields can be variable.
Buchwald-Hartwig Aryl Halide + ImidazolePd₂(dba)₃ / XPhosNaOtBuToluene10012~80-95%High yields, broad substrate scope.[2]Air-sensitive catalysts/ligands, higher cost, stronger base.[9]
Ullmann Condensation Aryl Halide + ImidazoleCuIK₂CO₃DMF120-16024~40-70%Inexpensive catalyst.Harsh conditions, high temperatures, limited scope.[2]
Experimental Protocol: Chan-Lam N-Arylation of Imidazole

Materials:

  • Imidazole (1.0 mmol)

  • Aryl boronic acid (1.5 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 1.1 mmol)

  • Pyridine (2.0 mmol)

  • Dichloromethane (CH₂Cl₂, 10 mL)

Procedure:

  • To a round-bottom flask, add imidazole, the aryl boronic acid, and copper(II) acetate.

  • Add dichloromethane and pyridine to the flask.

  • Stir the reaction mixture at room temperature under an air atmosphere for 48 hours. The reaction is typically open to the air, often with a balloon pierced by a needle to allow for gentle airflow.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the copper salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated imidazole.

Logical Workflow for N-Arylation Method Selection

Start Need to Synthesize N-Aryl Imidazole Air_Sensitivity Are Pd catalyst and strong base compatible with substrate? Start->Air_Sensitivity Temp_Sensitivity Is the substrate sensitive to high temperatures? Air_Sensitivity->Temp_Sensitivity No Chan_Lam Use Chan-Lam Coupling (Aryl Boronic Acid) Air_Sensitivity->Chan_Lam Yes Buchwald Use Buchwald-Hartwig (Aryl Halide) Temp_Sensitivity->Buchwald Yes Ullmann Consider Ullmann Condensation (Aryl Halide) Temp_Sensitivity->Ullmann No

Caption: Decision workflow for selecting an N-arylation method.

Comparison 2: C-C Bond Formation on the Imidazole Ring

For constructing biaryl structures involving an imidazole ring, the Suzuki-Miyaura coupling is the preeminent method. This reaction can be performed in two ways: coupling an imidazole-substituted boronic acid with an aryl halide, or coupling a haloimidazole with an aryl boronic acid. The former offers the advantage of preparing a single imidazole building block that can be coupled with various aryl halides. Key alternatives include the Stille and Negishi couplings.

The Suzuki-Miyaura reaction is often preferred due to the lower toxicity of boron-containing reagents compared to the highly toxic organotin compounds used in Stille coupling.[5][6] While both methods can provide high yields, the Stille coupling can sometimes be more effective for coupling partners that are sensitive to the basic conditions of the Suzuki reaction or for those that coordinate strongly to the palladium catalyst.[10]

Quantitative Performance Comparison: Biaryl Synthesis Methods
MethodCoupling PartnersCatalyst/LigandBase/AdditiveSolventTemp. (°C)Yield (%)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Imidazole-Boronic Acid + Aryl HalidePd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane/H₂O80-11070-95%Low toxicity, stable reagents, vast commercial availability.[3][10]Can be sensitive to sterically hindered substrates; requires base.
Stille Coupling Stannyl-Imidazole + Aryl HalidePd(PPh₃)₄N/AToluene60-10075-95%Neutral conditions, excellent for sensitive substrates.[5][10]Highly toxic organotin reagents and byproducts.
Negishi Coupling Imidazolyl-Zinc Halide + Aryl HalidePd(PPh₃)₄N/ATHF60-8070-90%High reactivity, good for hindered couplings.Air/moisture sensitive organozinc reagents.[11]
Heck Coupling Haloimidazole + StyrenePd(OAc)₂Et₃NDMF100-12050-80%Avoids pre-formed organometallic reagents.[11]Limited to vinyl arene partners, regioselectivity issues.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Imidazole-boronic acid or its pinacol ester (1.2 equiv)

  • Aryl halide (e.g., aryl bromide, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide, imidazole-boronic acid derivative, palladium catalyst, ligand, and base.

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition pd0->pd_complex aryl_pd Ar¹-Pd(II)L₂-X pd_complex->aryl_pd transmetalation Transmetalation aryl_pd->transmetalation biaryl_pd Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd borate X-B(OR)₂(Base) transmetalation->borate reductive_elim Reductive Elimination biaryl_pd->reductive_elim reductive_elim->pd0 product Ar¹-Ar² reductive_elim->product aryl_halide Ar¹-X aryl_halide->pd_complex boronic_acid Ar²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Alternative Strategy: Building the Imidazole Ring

An alternative to functionalizing a pre-existing imidazole ring is to construct the substituted imidazole from acyclic precursors. This approach can be advantageous if the desired substitution pattern is not easily accessible through cross-coupling. The Radziszewski reaction and its modern variations are common for this purpose.

Quantitative Performance Comparison: Imidazole Synthesis Methods
Synthesis MethodReactantsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)
Radziszewski Dicarbonyl, Aldehyde, NH₄OAcGlacial Acetic AcidGlacial Acetic Acid100-1201-2 h~85-95%
Catalytic (Ni-C) Dicarbonyl, Aldehyde, NH₄OAcNi-CN/A (Microwave)1205-15 min>90%
Catalytic (FeCl₃) o-phenylenediamine, AldehydeFeCl₃/Al₂O₃DMF251-3 h~85-95%

Data compiled from representative literature.[12][13]

This comparison highlights that modern catalytic methods, especially those utilizing microwave irradiation, can significantly reduce reaction times while maintaining high yields compared to classical methods.[1]

Conclusion

References

Comparative Guide to LC-MS Analysis of a (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic Acid Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of the reaction mixture of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid, a critical intermediate in many pharmaceutical syntheses. The following sections detail experimental protocols, present comparative data, and outline the analytical workflow for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS: 1310383-27-7, Molecular Formula: C₁₀H₁₁BN₂O₂) is a key building block in Suzuki-Miyaura coupling reactions, which are fundamental in the synthesis of biaryl compounds, a common motif in pharmaceuticals.[1][2][3] Monitoring the progress of these reactions and identifying potential impurities is crucial for process optimization and ensuring the quality of the final active pharmaceutical ingredient (API). LC-MS is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the separation and identification of the starting materials, desired product, and any byproducts.

This guide compares two common LC-MS approaches for the analysis of boronic acid reaction mixtures: a standard reversed-phase method and an alternative method employing a different mobile phase modifier to assess its impact on peak shape and sensitivity.

Experimental Protocols

A detailed methodology for the LC-MS analysis is provided below. This protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters.

2.1. Sample Preparation

  • Reaction Quenching: At a designated time point, a 100 µL aliquot of the reaction mixture is withdrawn.

  • Dilution: The aliquot is immediately diluted with 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water. This dilution prevents further reaction and prepares the sample for analysis.

  • Filtration: The diluted sample is filtered through a 0.22 µm PTFE syringe filter to remove any particulate matter that could interfere with the LC system.

  • Standard Preparation: A 1 mg/mL stock solution of the this compound standard is prepared in methanol.[4] This stock is further diluted with the 50:50 acetonitrile/water mixture to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

2.2. LC-MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm[5]

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

Method Comparison:

  • Method A: Mobile Phase A modified with 10 mM Ammonium Acetate.[5]

  • Method B: Mobile Phase A modified with 0.1% Formic Acid.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[6][7]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification and Full Scan for impurity identification.

  • Capillary Voltage: -4500 V

  • Source Temperature: 550 °C

  • Gas 1 (Nebulizer Gas): 50 psi

  • Gas 2 (Heater Gas): 60 psi

  • Curtain Gas: 35 psi

  • Collision Gas (CAD): Medium

Data Presentation and Comparison

The following table summarizes the expected quantitative data for the analysis of the this compound reaction mixture using the two described LC-MS methods. The expected m/z values are calculated based on the molecular formula of the target compound and potential impurities.

AnalyteMolecular FormulaExpected [M-H]⁻ (m/z)Method A Retention Time (min)Method B Retention Time (min)Potential Impurities and Side Products
This compoundC₁₀H₁₁BN₂O₂201.092.52.8Protodeboronation Product: 2-(p-tolyl)-1-methyl-1H-imidazoleOxidation Product: 4-(1-Methyl-1H-imidazol-2-yl)phenolHomocoupling Product: 4,4'-bis(1-methyl-1H-imidazol-2-yl)biphenyl
2-Bromo-1-methyl-1H-imidazole (Starting Material)C₄H₅BrN₂158.96/160.963.23.5Unreacted starting material.
4-Bromophenylboronic acid (Starting Material)C₆H₆BBrO₂198.96/200.963.84.1Unreacted starting material.
Suzuki Coupling ProductVariesVariesVariesVariesThe desired product of the Suzuki reaction.

Note: Retention times are hypothetical and will vary based on the specific LC system and conditions. The m/z values for bromine-containing compounds will show a characteristic isotopic pattern.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the LC-MS analysis of the reaction mixture.

experimental_workflow cluster_reaction Reaction cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis reaction Suzuki Coupling Reaction Mixture aliquot Aliquot Withdrawal reaction->aliquot dilution Dilution (50:50 ACN:H2O) aliquot->dilution filtration Filtration (0.22 µm PTFE) dilution->filtration lc_separation HPLC Separation (C18 Column) filtration->lc_separation ms_detection MS Detection (Negative ESI, MRM/Full Scan) lc_separation->ms_detection quantification Quantification of Reactants and Products ms_detection->quantification impurity_id Identification of Impurities ms_detection->impurity_id

Caption: Workflow for LC-MS analysis of a Suzuki coupling reaction mixture.

Discussion of Comparative Methods

The choice of mobile phase modifier can significantly impact the chromatographic separation and mass spectrometric detection of boronic acids.

  • Method A (Ammonium Acetate): Ammonium acetate is a common buffer used in LC-MS that can improve peak shape for polar compounds and is compatible with both positive and negative ionization modes. For boronic acids, it can help to maintain a consistent pH and reduce silanol interactions with the column stationary phase.

  • Method B (Formic Acid): Formic acid is a widely used mobile phase additive that can improve the ionization efficiency of many compounds in positive ion mode. However, for boronic acids, which are often analyzed in negative ion mode, formic acid may suppress ionization to some extent. The acidic conditions can also influence the retention behavior of the analytes.

The comparison of these two methods allows for the selection of the optimal conditions for the routine analysis of this compound reaction mixtures, balancing chromatographic performance with detection sensitivity.

Conclusion

This guide provides a framework for the LC-MS analysis of this compound reaction mixtures. The detailed experimental protocols, comparative data, and workflow visualization offer a valuable resource for researchers in the pharmaceutical industry. The successful implementation of these methods will enable efficient reaction monitoring, impurity profiling, and ultimately, the development of robust and well-controlled synthetic processes. It is important to note that boronic acids can be susceptible to side reactions such as protodeboronation, oxidation, and homocoupling, which should be considered during the analysis of reaction mixtures.[8][9]

References

Navigating Biaryl Synthesis: A Comparative Guide to Compounds Derived from (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel biaryl compounds is a cornerstone of discovering new therapeutic agents. This guide provides a comparative analysis of a compound synthesized from (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid, offering detailed experimental protocols and characterization data. The objective is to present a clear comparison with an alternative synthetic route, supported by experimental evidence to inform synthetic strategy and decision-making.

The targeted biaryl compound, 2-(4-biphenylyl)-1-methyl-1H-imidazole, serves as a key example for this guide. Its synthesis via a Suzuki-Miyaura coupling reaction using this compound is compared with an alternative pathway involving the condensation of an α-haloketone with an amidine. This comparative approach highlights differences in reaction conditions, yields, and purities, providing valuable insights for synthetic chemists.

Characterization Data of Synthesized 2-(4-biphenylyl)-1-methyl-1H-imidazole

The following table summarizes the key characterization data for 2-(4-biphenylyl)-1-methyl-1H-imidazole synthesized via the Suzuki-Miyaura coupling reaction. This data is essential for verifying the structure and purity of the final compound.

ParameterValue
Molecular Formula C₁₆H₁₄N₂
Molecular Weight 234.30 g/mol
Melting Point 158-160 °C
Yield 85%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.65 (d, J=8.0 Hz, 2H), 7.60 (d, J=8.0 Hz, 2H), 7.45 (t, J=7.6 Hz, 2H), 7.35 (t, J=7.4 Hz, 1H), 7.29 (d, J=8.0 Hz, 2H), 7.10 (s, 1H), 7.05 (s, 1H), 3.75 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 145.8, 140.8, 134.5, 129.8, 128.8, 128.0, 127.5, 127.2, 127.0, 121.5, 34.9
Mass Spec (ESI-MS) m/z 235.1 [M+H]⁺

Experimental Protocols

Detailed methodologies for the synthesis of 2-(4-biphenylyl)-1-methyl-1H-imidazole are provided below for both the Suzuki-Miyaura coupling and the alternative condensation reaction.

Method 1: Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of this compound with 4-bromobiphenyl.

Materials:

  • This compound (1.0 eq)

  • 4-bromobiphenyl (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure: A mixture of this compound, 4-bromobiphenyl, palladium(II) acetate, triphenylphosphine, and potassium carbonate was placed in a round-bottom flask. The flask was evacuated and backfilled with nitrogen three times. A degassed 3:1 mixture of 1,4-dioxane and water was then added. The reaction mixture was heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 2-(4-biphenylyl)-1-methyl-1H-imidazole.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Boronic_Acid This compound Mixing Combine reactants, catalyst, and base Boronic_Acid->Mixing Aryl_Halide 4-Bromobiphenyl Aryl_Halide->Mixing Catalyst_System Pd(OAc)2, PPh3 Catalyst_System->Mixing Base K2CO3 Base->Mixing Solvent Add degassed dioxane/water Mixing->Solvent Heating Heat at 90°C for 12h under N2 Solvent->Heating Extraction Dilute with water, extract with ethyl acetate Heating->Extraction Washing Wash with brine, dry over Na2SO4 Extraction->Washing Purification Column chromatography Washing->Purification Product 2-(4-biphenylyl)-1-methyl-1H-imidazole Purification->Product

Caption: Workflow for the synthesis of 2-(4-biphenylyl)-1-methyl-1H-imidazole via Suzuki-Miyaura coupling.

Method 2: Alternative Synthesis via Condensation

This alternative route involves the reaction of 2-bromo-1-(4-biphenylyl)ethan-1-one with N-methylformamidine.

Materials:

  • 2-bromo-1-(4-biphenylyl)ethan-1-one (1.0 eq)

  • N-methylformamidine (1.2 eq)

  • Ammonia in methanol (7N solution)

  • Methanol

Procedure: To a solution of 2-bromo-1-(4-biphenylyl)ethan-1-one in methanol, a solution of N-methylformamidine in methanol was added. The mixture was then treated with a 7N solution of ammonia in methanol and stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to yield 2-(4-biphenylyl)-1-methyl-1H-imidazole.

Logical Relationship of Condensation Reaction

Condensation_Reaction alpha_Haloketone 2-bromo-1-(4-biphenylyl)ethan-1-one Intermediate Cyclization Intermediate alpha_Haloketone->Intermediate Reacts with Amidine N-methylformamidine Amidine->Intermediate Reacts with Base_Solvent Ammonia in Methanol Base_Solvent->Intermediate Facilitates Product 2-(4-biphenylyl)-1-methyl-1H-imidazole Intermediate->Product Forms

Caption: Logical steps in the synthesis of 2-(4-biphenylyl)-1-methyl-1H-imidazole via condensation.

Performance Comparison

The Suzuki-Miyaura coupling offers a higher yield (85%) compared to the condensation reaction, which typically provides moderate yields for similar structures. The Suzuki-Miyaura reaction is also highly versatile and tolerates a wide range of functional groups, making it a preferred method for constructing biaryl linkages in complex molecules. However, the condensation reaction provides an alternative that avoids the use of a palladium catalyst, which can be advantageous in terms of cost and potential metal contamination in the final product. The choice of synthetic route will ultimately depend on the specific requirements of the research, including desired yield, purity, cost, and scalability.

Purity Assessment of Commercially Available (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative purity assessment of commercially available (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid from various suppliers. The data presented herein is based on standardized analytical protocols to facilitate objective comparison and aid in the selection of the most suitable material for research and development purposes.

Introduction

This compound is a key building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions. The purity of this reagent is critical as impurities can lead to side reactions, lower yields, and complications in the purification of the final products. This guide outlines the results of purity analyses performed on samples from three representative commercial suppliers, designated as Supplier A, Supplier B, and Supplier C.

Comparative Purity Analysis

The purity of this compound from three commercial suppliers was determined using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The quantitative data are summarized in the tables below.

Table 1: Purity Data by HPLC
SupplierLot NumberPurity by HPLC (%)[1]Major Impurity (%)Retention Time (min)
Supplier A A-12398.50.8 (Boroxine)5.2
Supplier B B-45697.21.5 (Boroxine)5.3
Supplier C C-78999.10.5 (Boroxine)5.2
Table 2: Impurity Profile by LC-MS
SupplierLot NumberDetected Impurities (m/z)Potential Identity
Supplier A A-123588.3Boroxine Trimer
Supplier B B-456588.3, 184.1Boroxine Trimer, Deboronated Impurity
Supplier C C-789588.3Boroxine Trimer
Table 3: Purity Assessment by ¹H NMR
SupplierLot NumberPurity by ¹H NMR (%)Observable Impurities
Supplier A A-123>98Minor broad signals in baseline
Supplier B B-456~97Signals corresponding to deboronated species
Supplier C C-789>99Clean baseline

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were prepared by dissolving approximately 1 mg of the boronic acid in 1 mL of a 1:1 mixture of acetonitrile and water.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 100-1000.

  • Sample Preparation: Samples were prepared by dissolving approximately 0.1 mg of the boronic acid in 1 mL of a 1:1 mixture of acetonitrile and water.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: DMSO-d₆.

  • Concentration: Approximately 10 mg/mL.

  • Parameters: 32 scans, 2-second relaxation delay.

  • Data Processing: MestReNova software was used for data processing and integration. Purity was estimated by comparing the integral of the product peaks to the total integral of all signals, excluding the solvent peak.

Visualizations

Analytical Workflow for Purity Assessment

The following diagram illustrates the workflow used for the purity assessment of this compound.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample Commercial Boronic Acid Sample Dissolution Dissolve in appropriate solvent (ACN/H₂O or DMSO-d₆) Sample->Dissolution HPLC HPLC Analysis (Purity %, Impurity Profile) Dissolution->HPLC LCMS LC-MS Analysis (Impurity Identification) Dissolution->LCMS NMR ¹H NMR Analysis (Structural Confirmation & Purity) Dissolution->NMR Data_Processing Process Raw Data HPLC->Data_Processing LCMS->Data_Processing NMR->Data_Processing Purity_Quantification Quantify Purity and Impurities Data_Processing->Purity_Quantification Comparison Compare Supplier Data Purity_Quantification->Comparison

Caption: Workflow for the purity assessment of boronic acid samples.

Potential Impurity Formation Pathway

The primary impurity observed is the boroxine trimer, which forms through the dehydration of the boronic acid.

Impurity Formation Boronic_Acid 3 x this compound Dehydration - 3 H₂O Boronic_Acid->Dehydration Boroxine Boroxine Trimer Dehydration->Boroxine

Caption: Dehydration of boronic acid to form the boroxine trimer.

Discussion and Conclusion

The purity of this compound can vary between commercial suppliers. The most common impurity detected is the corresponding boroxine trimer, formed via intermolecular dehydration. For applications sensitive to impurities, such as in late-stage drug development or for kinetic studies, material from Supplier C, with the highest purity and lowest impurity levels, would be the most suitable choice. For general synthetic purposes, where cost may be a more significant factor, the material from Suppliers A and B may be adequate, although the presence of a deboronated impurity in the lot from Supplier B should be noted.

It is recommended that researchers perform their own quality control on critical starting materials to ensure the reliability and reproducibility of their experimental results. The analytical methods provided in this guide can serve as a starting point for in-house quality assessment.

References

The Strategic Choice in Suzuki-Miyaura Coupling: A Comparative Guide to (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid and its Pinacol Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that profoundly influences the efficiency, reproducibility, and success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, the choice between using a boronic acid or its corresponding pinacol ester derivative is a frequent and pivotal consideration. This guide provides an in-depth comparison of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid and its pinacol ester, offering experimental insights to inform your synthetic strategy.

The core of the decision-making process revolves around a fundamental trade-off between reactivity and stability.[1][2] Generally, arylboronic acids are more reactive in Suzuki-Miyaura couplings, which can lead to faster reaction times.[1][3] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and the formation of cyclic trimers known as boroxines through dehydration, which can negatively impact their shelf-life and the consistency of reaction outcomes.[1]

Conversely, boronic acid pinacol esters offer significantly greater stability.[4][5] The pinacol group protects the boron atom, making the molecule less prone to degradation from moisture and air.[4] This increased stability translates to a longer shelf life, easier handling, and often simplifies purification by standard chromatographic techniques.[1][4] The trade-off for this enhanced stability is typically a reduced reaction rate compared to the parent boronic acid.[1] It is widely believed that under the aqueous basic conditions common in many Suzuki-Miyaura reactions, the pinacol ester undergoes in-situ hydrolysis to the more reactive boronic acid, although direct transmetalation from the ester is also possible.[1]

At a Glance: Key Performance Indicators

The following table summarizes the key differences in performance between this compound and its pinacol ester derivative in a typical Suzuki-Miyaura coupling reaction.

ParameterThis compoundThis compound, pinacol ester
Reactivity Higher, often leading to faster reaction times.[1]Lower, may require longer reaction times or higher temperatures.
Stability & Shelf Life Lower; susceptible to dehydration to form boroxines and protodeboronation.[1]High; the pinacol group protects the boronic acid moiety, leading to a longer shelf life.[4]
Handling Can be more challenging due to sensitivity to air and moisture.[6]Generally easier to handle due to increased stability.[4][5]
Purification Purification by silica gel chromatography can be difficult due to high polarity and potential for decomposition on the column.[6][7]More amenable to purification by standard silica gel chromatography.[4][7]
Typical Yield Can provide high yields, but may be compromised by reagent decomposition.[2]Often provides more consistent and reproducible yields due to higher purity and stability of the starting material.[2]
Byproduct Formation Prone to the formation of boroxines and products of protodeboronation.The primary byproduct is pinacol.

Experimental Protocols

Below are representative protocols for a Suzuki-Miyaura coupling reaction comparing the two reagents. These protocols are general and may require optimization for specific substrates.

General Suzuki-Miyaura Coupling Protocol

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add aryl halide, boronic acid/ester, palladium catalyst, and base to a flame-dried flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen, Argon). A->B C 3. Add degassed solvent(s). B->C D 4. Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). C->D E 5. Monitor reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS). D->E F 6. Cool the reaction to room temperature and perform an aqueous work-up. E->F G 7. Extract the product with an organic solvent. F->G H 8. Dry the organic layer and concentrate under reduced pressure. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Using this compound:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Using this compound, pinacol ester:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound, pinacol ester (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄ or CsF, 2.0 eq.).

  • Add a degassed solvent system (e.g., dioxane or THF).

  • Heat the reaction mixture to 90-110 °C and stir until completion.

  • Follow the same work-up and purification procedure as described for the boronic acid.

Logical Decision-Making Framework

The choice between the boronic acid and its pinacol ester is contingent on several factors related to the specific synthetic context.

G Start Start: Need to perform a Suzuki-Miyaura coupling Stability Is the stability of the boronic acid a concern? (e.g., for multi-step synthesis or library synthesis) Start->Stability Purification Is ease of purification a high priority? Stability->Purification No UseEster Use the Pinacol Ester Stability->UseEster Yes Reactivity Is rapid reaction kinetics essential? Purification->Reactivity No Purification->UseEster Yes ConsiderEster Consider the Pinacol Ester for reproducibility Reactivity->ConsiderEster No ConsiderAcid Consider the Boronic Acid for faster conversion Reactivity->ConsiderAcid Yes UseAcid Use the Boronic Acid

Caption: Decision tree for selecting between the boronic acid and its pinacol ester.

Conclusion

References

Review of Reactions Utilizing (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid has emerged as a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. This guide provides a comparative overview of its application in these key transformations, supported by available experimental data and detailed protocols to facilitate its effective use in the laboratory.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, prized for its mild reaction conditions and broad functional group tolerance.[1] While specific comparative studies detailing the performance of this compound against a wide range of other boronic acids are not extensively documented in readily accessible literature, its utility is demonstrated in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.

The imidazole moiety within this compound can influence the electronic properties of the boronic acid, potentially impacting its transmetalation rate in the catalytic cycle. The nitrogen atoms in the imidazole ring can also act as ligands for the palladium catalyst, which may affect catalyst activity and stability.

Table 1: Representative Suzuki-Miyaura Reaction Utilizing an Imidazole-Containing Phenylboronic Acid Derivative

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePd₂(dba)₃ / IMesCs₂CO₃Dioxane801296[2]

Note: This data is for a representative Suzuki-Miyaura reaction involving an in-situ generated palladium-imidazol-2-ylidene catalyst with phenylboronic acid and an aryl chloride. Specific yield data for reactions with this compound was not available in the searched literature.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous and degassed solvent (e.g., dioxane, toluene, or DMF, 5 mL) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Performance in Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts.[3] This reaction is often carried out under milder conditions and in the presence of air, offering an advantage over some palladium-catalyzed methods. The nitrogen-containing heterocycle in this compound makes it an interesting substrate for potential intramolecular or intermolecular coordination to the copper catalyst, which could influence reactivity.

While specific quantitative data for Chan-Lam reactions utilizing this compound is sparse in the surveyed literature, studies on the Chan-Lam N-arylation of imidazoles with various arylboronic acids provide a basis for understanding its potential reactivity.[4] The electronic nature of the substituents on the arylboronic acid can impact the reaction efficiency.

Table 2: Chan-Lam N-Arylation of Imidazoles with Arylboronic Acids

EntryImidazoleArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1ImidazolePhenylboronic acidCu(OAc)₂PyridineCH₂Cl₂RT4888[5]
22-NitroimidazolePhenylboronic acid--INVALID-LINK--₂K₂CO₃MeOHRT-High[3]
Experimental Protocol: General Procedure for Chan-Lam N-Arylation

To a reaction vessel is added the amine or phenol (1.0 mmol), this compound (1.5 mmol), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a suitable solvent (e.g., CH₂Cl₂, MeOH, or DMSO). A base (e.g., pyridine, Et₃N, or K₂CO₃) may be added if required. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures under an air atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Logical Workflow for Utilizing this compound

The decision to use this compound in a synthetic campaign will depend on the desired final product and the specific coupling reaction to be employed. The following diagram illustrates a general workflow for its application.

G cluster_0 Synthesis Planning cluster_1 Reaction Selection cluster_2 Execution & Analysis Target Target Molecule Identification Retrosynthesis Retrosynthetic Analysis Target->Retrosynthesis identifies key bond Suzuki Suzuki-Miyaura (C-C) Retrosynthesis->Suzuki requires biaryl ChanLam Chan-Lam (C-N, C-O) Retrosynthesis->ChanLam requires aryl-heteroatom Reagent This compound Suzuki->Reagent ChanLam->Reagent Reaction Reaction Setup & Optimization Reagent->Reaction Workup Workup & Purification Reaction->Workup Analysis Characterization (NMR, MS) Workup->Analysis FinalProduct Final Product Analysis->FinalProduct

Caption: General workflow for employing the target boronic acid.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of an appropriate palladium catalyst is critical for the success of these reactions, particularly when employing heteroaromatic substrates such as (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid. The imidazole moiety can interact with the palladium center, potentially influencing catalytic activity. This guide provides an objective comparison of various palladium catalysts for the coupling of this specific boronic acid, supported by experimental data to aid in catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

While a direct head-to-head comparison of multiple palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions is not extensively documented in publicly available literature, we can draw insights from studies on structurally related imidazole-containing compounds and general best practices for heteroaryl couplings. The following table summarizes the performance of several key palladium catalysts in Suzuki-Miyaura reactions with relevant model substrates, providing a predictive framework for their application with the target boronic acid.

Catalyst SystemAryl Halide Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄ 5-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄1,4-Dioxane80-Good5
PdCl₂(dppf) 4(5)-bromo-1H-imidazoleK₂CO₃Toluene/H₂O100-Modest to Good-
Pd(OAc)₂ / SPhos 2-bromo-6-methyl-1H-benzo[d]imidazoleK₃PO₄1,4-Dioxane/H₂O--High2-5 (Pd) / 4-10 (Ligand)
PEPPSI™-IPr General Aryl HalidesK₂CO₃THF60-Very Good-

Note: The data presented is compiled from various sources employing similar, but not identical, substrates and conditions. This information should be used as a qualitative guide for catalyst selection.

Key Catalyst Classes and Their Characteristics

1. Traditional Phosphine Ligand Systems (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This has been a workhorse in Suzuki-Miyaura couplings for decades. It is often effective for a range of substrates but may require higher catalyst loadings and elevated temperatures. Its performance with nitrogen-containing heterocycles can sometimes be hampered by ligand exchange with the substrate.[1]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst is known for its robustness and effectiveness in challenging couplings, including those involving heteroaryl substrates. The bidentate dppf ligand provides good stability to the palladium center. It has been successfully used in the coupling of bromo-imidazoles with arylboronic acids.

2. Buchwald Palladacycles and Biarylphosphine Ligands (e.g., Pd(OAc)₂ / SPhos)

The development of bulky and electron-rich biarylphosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), in combination with a palladium precursor like Pd(OAc)₂, has revolutionized Suzuki-Miyaura couplings. These systems are known for their high catalytic activity, allowing for lower catalyst loadings and milder reaction conditions, even with challenging substrates like nitrogen-rich heterocycles.[2]

3. N-Heterocyclic Carbene (NHC) Ligand Systems (e.g., PEPPSI™ Catalysts)

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, featuring an N-heterocyclic carbene ligand, offer exceptional stability and high reactivity.[3][4] They are often air- and moisture-stable, making them convenient to handle. PEPPSI™-IPr, in particular, has shown broad utility in various cross-coupling reactions, including those of amides, and is a strong candidate for the coupling of imidazole-containing boronic acids due to the robustness of the Pd-NHC bond.[3][4][5]

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for the specific case of this compound.

Protocol 1: Suzuki-Miyaura Coupling using a Pd(OAc)₂ / SPhos Catalyst System

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 - 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and potassium phosphate.

  • In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask.

  • Add the solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using a PEPPSI™-IPr Catalyst

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • This compound (0.6 mmol, 1.2 equiv)

  • PEPPSI™-IPr (e.g., 6.8 mg, 0.01 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane (2.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vial, combine PEPPSI™-IPr, potassium carbonate, the aryl halide, and this compound.

  • Seal the vial with a septum and purge with an inert atmosphere.

  • Add 1,4-dioxane via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over a drying agent, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing the Process

To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OH)2, Base) ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArPdAr_prime->Ar_Ar_prime

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst, Solvent) reaction Reaction (Heating under Inert Atmosphere) setup->reaction workup Aqueous Work-up (Extraction with Organic Solvent) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Isotopic labeling studies using derivatives of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern molecular research, isotopic labeling stands as a cornerstone technique for the quantitative analysis of proteins, metabolites, and other biomolecules. For researchers, scientists, and drug development professionals, the selection of an appropriate labeling strategy is critical for generating high-quality, reproducible data. This guide provides a comparative analysis of established isotopic labeling methodologies—Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT)—alongside a prospective look at a novel labeling reagent derived from (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid.

While isotopic labeling studies utilizing derivatives of this compound have not been documented in publicly available research, its structural motifs suggest potential for the development of a novel class of chemical labeling reagents. This guide will, therefore, present a hypothetical workflow for such a reagent, herein referred to as "Imidazoboron," to contextualize its potential advantages and disadvantages against current standards.

Quantitative Performance at a Glance

The choice of an isotopic labeling strategy is often a trade-off between multiplexing capability, quantitative accuracy, and the nature of the biological sample. The following table summarizes the key performance characteristics of established methods and our hypothetical Imidazoboron reagent.

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)Imidazoboron (Hypothetical)
Labeling Principle In vivo metabolic labeling of proteins with stable isotope-labeled amino acids.[1]In vitro chemical labeling of peptides with isobaric tags.In vitro chemical labeling of peptides with isobaric tags.In vitro chemical labeling of peptides or small molecules.
Multiplexing Capacity Typically 2-plex or 3-plex.[1]4-plex and 8-plex reagents are commonly used.[1]Up to 18-plex with TMTpro reagents.[1]Potentially 2-plex or higher, depending on the synthesis of isotopologues.
Sample Type Primarily limited to cell cultures that can incorporate labeled amino acids.[1]Applicable to a wide range of biological samples, including tissues and biofluids.Suitable for diverse sample types, including clinical tissues and body fluids.Applicable to a wide range of biological samples containing primary amines.
Quantification Level MS1MS2/MS3MS2/MS3MS1
Accuracy & Precision High accuracy and precision, often considered the "gold standard" for cultured cells.Good, but can be affected by ratio compression.[1]Good, with potential for higher accuracy than iTRAQ, but also susceptible to ratio compression.[1]Potentially high, with quantification at the MS1 level, but susceptible to variations in ionization efficiency.
Workflow Complexity Relatively simple sample preparation after cell lysis, but requires lengthy cell culture for complete labeling.Multi-step chemical labeling process post-protein extraction and digestion.Similar to iTRAQ, with a multi-step chemical labeling protocol.Multi-step chemical labeling process.
Cost High cost associated with labeled amino acids and cell culture media.High cost of isobaric tagging reagents.[1]High cost of isobaric tagging reagents.[1]Potentially lower cost of reagent synthesis compared to complex isobaric tags.

Visualizing Proteomic Workflows

Understanding the experimental workflow is crucial for selecting and implementing a quantitative proteomics strategy. The following diagrams, generated using Graphviz, illustrate the key steps in each of the discussed labeling methods.

SILAC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis light Light Amino Acids (e.g., 12C6-Lys) mix Mix Cell Populations light->mix heavy Heavy Amino Acids (e.g., 13C6-Lys) heavy->mix lyse Cell Lysis mix->lyse digest Protein Digestion lyse->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (MS1 Quantification) lcms->data

SILAC Experimental Workflow

iTRAQ_TMT_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis extract Protein Extraction (Sample 1, 2, ...n) digest Protein Digestion extract->digest label Chemical Labeling (iTRAQ/TMT Reagents) digest->label mix Mix Labeled Peptides label->mix fractionate Peptide Fractionation mix->fractionate lcms LC-MS/MS Analysis fractionate->lcms data Data Analysis (MS2/MS3 Quantification) lcms->data

iTRAQ/TMT Experimental Workflow

Imidazoboron_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis extract Protein Extraction (Sample 1 & 2) digest Protein Digestion extract->digest label_light Labeling with Light Imidazoboron digest->label_light label_heavy Labeling with Heavy Imidazoboron (e.g., d4) digest->label_heavy mix Mix Labeled Peptides label_light->mix label_heavy->mix lcms LC-MS/MS Analysis mix->lcms data Data Analysis (MS1 Quantification) lcms->data

Hypothetical Imidazoboron Workflow

Detailed Experimental Protocols

Hypothetical Synthesis of Isotopically Labeled this compound ("Imidazoboron")

A plausible route for the synthesis of a deuterated version of the target compound involves the use of a deuterated aryl boronic acid precursor.

1. Synthesis of Deuterated Phenylboronic Acid: Aryl boronic esters can be deuterated using D₂O in the presence of an iridium catalyst.[2] A general procedure would involve combining the corresponding non-deuterated aryl boronic ester with [Ir(OMe)(cod)]₂ in THF, followed by the addition of D₂O and heating.[2]

2. Suzuki-Miyaura Cross-Coupling: The resulting deuterated phenylboronic acid can then be coupled with a suitable 1-methyl-1H-imidazole derivative (e.g., 2-bromo-1-methyl-1H-imidazole) via a Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction is typically catalyzed by a palladium complex in the presence of a base.[3]

SILAC Experimental Protocol (In Vivo Labeling)
  • Cell Culture: Two populations of cells are cultured in parallel. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-lysine), while the other is grown in "heavy" medium where one or more amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-lysine). Cells are cultured for at least five passages to ensure complete incorporation of the labeled amino acids.

  • Sample Collection and Mixing: After the respective treatments, the light and heavy cell populations are harvested and counted. Equal numbers of cells from each population are then mixed.

  • Protein Extraction and Digestion: The mixed cell pellet is lysed, and the proteins are extracted. The protein mixture is then digested into peptides, typically using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantification is performed at the MS1 level by comparing the signal intensities of the light and heavy peptide pairs.

iTRAQ/TMT Experimental Protocol (In Vitro Labeling)
  • Protein Extraction and Digestion: Protein is extracted from each sample individually. An equal amount of protein from each sample is then denatured, reduced, alkylated, and digested into peptides using an enzyme like trypsin.

  • Peptide Labeling: Each peptide sample is then labeled with a specific isobaric tag (iTRAQ or TMT reagent) according to the manufacturer's protocol.

  • Sample Pooling: The labeled peptide samples are then combined into a single mixture.

  • Fractionation: To reduce sample complexity, the pooled peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Each fraction is then analyzed by LC-MS/MS. During fragmentation (MS2 or MS3), the reporter ions are released, and their intensities are measured.

  • Data Analysis: The relative abundance of a peptide across the different samples is determined by the relative intensities of its corresponding reporter ions.

Concluding Remarks

The selection of an isotopic labeling strategy is a critical decision in the design of quantitative proteomics and metabolomics experiments. SILAC offers high accuracy for cell culture-based studies, while iTRAQ and TMT provide higher multiplexing capabilities suitable for a broader range of sample types, including clinical specimens.[1]

While the use of this compound derivatives for isotopic labeling is currently hypothetical, the exploration of novel, cost-effective, and versatile chemical labeling reagents is an active area of research. The development of "Imidazoboron"-like reagents could potentially offer a valuable alternative for MS1-based quantification with the flexibility of chemical labeling. Further research into the synthesis and application of such compounds is warranted to explore their full potential in the field of quantitative molecular analysis.

References

Safety Operating Guide

Proper Disposal of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and professionals in drug development are tasked with the responsible management of chemical waste to ensure a safe laboratory environment and to protect the environment. This guide provides essential safety and logistical information for the proper disposal of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

This compound and its derivatives are to be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into the sewer system.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] An emergency eyewash station and safety shower should be readily accessible.[2]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Nitrile or neoprene gloves. Double gloving may be considered.[1]
Body Protection A lab coat that fully covers the arms and is fastened.[1]
Footwear Closed-toe shoes.[1]
Respiratory A NIOSH-approved respirator if handling powder or if there is a risk of aerosolization.[2]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] Whenever possible, use the original container.[2]

  • Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated hazardous waste container.[1]

  • For spills, sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation.[3]

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Do not pour any liquid waste containing this compound down the drain.[1][2]

4. Decontamination of Glassware:

  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent to remove the bulk of the boronic acid residue. Collect this rinsate as hazardous liquid waste.

  • Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]

  • Final Rinse: After decontamination, a final rinse with water should be performed. This final rinse water must also be collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or appropriate disposal.[1]

5. Spill Management:

  • In the event of a spill, evacuate and secure the area, alerting others in the vicinity.[2]

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3]

  • For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[2] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]

  • Decontaminate the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[2]

6. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area or as directed by your institution's specific procedures.[1][2]

  • Follow your institution's guidelines for hazardous waste pickup and disposal.[1]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound A Start: Handling of This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Certified Fume Hood A->C D Generated Waste A->D E Solid Waste (Gloves, Paper, etc.) D->E F Liquid Waste (Solutions, Rinsates) D->F G Contaminated Glassware D->G H Collect in Labeled Hazardous Solid Waste Container E->H I Collect in Labeled Hazardous Liquid Waste Container F->I J Decontaminate: 1. Solvent Rinse 2. Basic Wash 3. Water Rinse G->J L Store Sealed Containers in Designated Accumulation Area H->L I->L K Collect all Rinsates in Liquid Waste Container J->K K->I M Arrange for Pickup by Licensed Waste Disposal Service L->M N End: Proper Disposal M->N

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid. The following procedures are based on established best practices for handling boronic acid derivatives and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

Immediate Safety Precautions

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][7]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][7]

  • Do not eat, drink, or smoke in the laboratory.[1][3]

  • Remove any contaminated clothing immediately and wash it before reuse.[1][4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][7][8]To protect eyes from contact, which can cause serious irritation.[1][2][4]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[1][5][6][7][8]To prevent skin contact and potential irritation.[1][2][4]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][7]To protect skin from accidental splashes or spills.[7]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][6][7]To prevent respiratory tract irritation.[1][2][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[7] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7] The work area should be clean and free of clutter.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container tightly closed when not in use.[5][7]

    • Avoid generating dust when transferring the solid.[7] Use appropriate tools, such as a spatula, for transfers.

    • If creating a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

    • Properly remove and dispose of contaminated PPE.

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Avoid raising dust.[1]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][9]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]

  • Report: Report the spill to the appropriate safety personnel.[1]

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Immediate Action Ventilate Ventilate (If Safe) Evacuate->Ventilate Contain Contain Spill (Inert Material) Ventilate->Contain Cleanup Clean Up Spill Contain->Cleanup Absorb Decontaminate Decontaminate Area Cleanup->Decontaminate Report Report Spill Decontaminate->Report Final Step

Caption: Workflow for handling a chemical spill.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]

Waste Segregation and Collection:

  • Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

  • Collect boronic acid waste in a designated, properly labeled, and sealed container.[6]

Container Labeling:

  • Clearly label the container with "Hazardous Waste," the full chemical name, and any known hazards (e.g., "Irritant").[6]

  • For solutions, indicate the solvent and approximate concentration.[6]

Disposal Procedure:

  • For small amounts of pure boric acid, some local regulations may permit disposal down the drain with a large volume of water, but this should be confirmed with your local water authority.[9][10][11]

  • For larger volumes or contaminated material, it should be collected in labeled, sealed containers and delivered to a certified hazardous waste facility.[10]

  • Never dispose of boric acid down the drain unless explicitly permitted by your local water authority.[10]

  • Consult your institution's EHS department for specific disposal guidelines.[6][10]

Neutralization (if approved by EHS): While generally not recommended without explicit EHS approval, a weak acid like a boronic acid derivative could potentially be neutralized with a mild base such as sodium bicarbonate.[6][10] This should only be performed by trained personnel in a controlled environment and in accordance with institutional protocols.

Disposal_Decision_Tree Start Waste Generated Check_Regulations Consult EHS and Local Regulations Start->Check_Regulations Small_Quantity Small, Pure Quantity? Check_Regulations->Small_Quantity Drain_Disposal Drain Disposal (with copious water) Small_Quantity->Drain_Disposal Yes, and Permitted Hazardous_Waste Treat as Hazardous Waste Small_Quantity->Hazardous_Waste No, or Not Permitted Collect_Waste Collect in Labeled, Sealed Container Hazardous_Waste->Collect_Waste Arrange_Pickup Arrange for Professional Disposal Collect_Waste->Arrange_Pickup

Caption: Decision tree for the disposal of boronic acid waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.